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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to late-stage clinical attrition due to poor aqueous solubility and promiscuous off-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to late-stage clinical attrition due to poor aqueous solubility and promiscuous off-target binding. The compound 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) represents a highly specialized spirocyclic building block designed to counter these liabilities. By fusing a tetrahydrofuran (THF) ring with a 2-amino-4,5-dihydrooxazole (2-aminooxazoline) ring at a single sp3 spiro carbon, this scaffold provides rigid, three-dimensional vector trajectories. This whitepaper systematically breaks down its structural profiling, mechanistic synthesis, and integration into drug discovery workflows as a bioisostere for flat aromatic systems.

Structural & Physicochemical Profiling

The architectural core of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine is a spiro[4.4]nonane system. The spiro carbon (C5) serves as the critical junction between the oxygen-containing THF ring and the 2-aminooxazoline ring.

This topology forces the molecule into a non-planar conformation, drastically increasing its fraction of sp3 hybridized carbons ( Fsp3​ ). As established by Lovering et al. in their seminal "Escape from Flatland" framework , an increased Fsp3​ directly correlates with enhanced clinical success rates due to improved thermodynamic solubility and reduced cytochrome P450 (CYP450) inhibition.

Table 1: Physicochemical and Structural Properties
PropertyValuePharmacological Significance
CAS Number 1484926-85-3Unique identifier for commercial procurement .
Molecular Weight 142.16 g/mol Highly ligand-efficient (LE) fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C₆H₁₀N₂O₂Maintains low molecular weight budget during lead optimization.
SMILES NC1=NC2(COCC2)CO1Defines the exact connectivity of the spirocyclic junction.
Fsp3​ (Fraction sp3 ) 0.83 (5/6 carbons)Exceptional 3D character; avoids π−π stacking-induced aggregation.
Topological Polar Surface Area ~56.8 ŲOptimal for passive membrane permeability and blood-brain barrier (BBB) crossing.
H-Bond Donors / Acceptors 2 / 4Favorable for kinase hinge binding or active-site anchoring.

Synthetic Methodologies & Mechanistic Insights

The synthesis of 2-aminooxazoline spirocycles requires precise control over nucleophilic attack trajectories. The most robust, self-validating route utilizes tetrahydrofuran-3-one as the starting material, progressing through an amino alcohol intermediate followed by cyclization with cyanogen bromide (BrCN) .

Mechanistic Causality of the Synthetic Route:
  • Strecker-Type Reaction: Tetrahydrofuran-3-one is subjected to a Strecker reaction (NH₃, NaCN) to yield 3-amino-tetrahydrofuran-3-carbonitrile. Causality: This step efficiently installs both the requisite primary amine and a carbon equivalent at the sterically hindered spiro position.

  • Hydrolysis and Reduction: The nitrile is hydrolyzed to a carboxylic acid and subsequently reduced (e.g., using LiAlH₄ or BH₃·THF) to yield 3-amino-3-(hydroxymethyl)tetrahydrofuran. Causality: The reduction provides the primary alcohol necessary for the subsequent oxazoline ring closure, creating a 1,2-amino alcohol motif centered on the spiro carbon.

  • Electrophilic Cyclization: The amino alcohol is reacted with BrCN. Causality: BrCN acts as a bis-electrophile. The primary amine rapidly attacks the nitrile carbon to form a cyanamide intermediate. Thermal activation then drives the intramolecular attack of the primary alcohol onto the cyanamide carbon, yielding the target 2-aminooxazoline.

Synthesis A Tetrahydrofuran-3-one (Starting Material) B 3-Amino-THF-3-carbonitrile (Strecker Intermediate) A->B NH3, NaCN, NH4Cl, MeOH C 3-Amino-3-(hydroxymethyl)THF (Amino Alcohol) B->C 1. HCl, H2O 2. LiAlH4 D 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Target Scaffold) C->D BrCN, NaOAc, EtOH

Fig 1: Step-by-step synthetic workflow for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine.

Applications in Medicinal Chemistry

In lead optimization, 2-aminooxazolines are frequently deployed as hinge-binding motifs in kinase inhibitors or as active-site binders in aspartyl proteases like BACE1. However, traditional 2-aminooxazolines attached to flat aromatic rings often suffer from rapid metabolic clearance.

By incorporating the spiro-THF ring (forming 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine), medicinal chemists achieve two critical objectives:

  • Novel Vector Coverage: The oxygen atom in the THF ring is projected into a distinct 3D space, allowing it to engage in water-mediated hydrogen bonding networks that flat rings cannot reach.

  • Metabolic Shielding: The bulky, sp3 -rich spirocyclic core sterically hinders CYP450 enzymes from oxidizing the adjacent carbon centers, thereby extending the compound's half-life.

MedChem Flat Traditional Flat Aromatic Scaffolds (e.g., Anilines, Pyridines) Spiro Spirocyclic Scaffold (3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine) Flat->Spiro Bioisosteric Replacement 'Escape from Flatland' Sol Enhanced Aqueous Solubility (Lower LogP) Spiro->Sol Tox Reduced Off-Target Toxicity (Less CYP450 Inhibition) Spiro->Tox Bind Novel Vector Coverage (3D Pharmacophore) Spiro->Bind

Fig 2: Pharmacological logic of replacing flat aromatics with spirocyclic scaffolds.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following is a self-validating protocol for the critical final cyclization step.

Protocol: Synthesis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine via BrCN Cyclization

Objective: Intramolecular cyclization of 3-amino-3-(hydroxymethyl)tetrahydrofuran to form the spiro-2-aminooxazoline core.

Reagents & Equipment:

  • 3-Amino-3-(hydroxymethyl)tetrahydrofuran (1.0 equiv, 10 mmol)

  • Cyanogen bromide (BrCN, 1.1 equiv, 11 mmol) – Caution: Highly toxic, perform strictly in a well-ventilated fume hood.

  • Sodium acetate (NaOAc, 2.0 equiv, 20 mmol)

  • Anhydrous Ethanol (50 mL)

  • Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-3-(hydroxymethyl)tetrahydrofuran (10 mmol) in anhydrous ethanol (40 mL) in a flame-dried round-bottom flask. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes exothermic side reactions and prevents the volatile BrCN from escaping the reaction matrix.

  • Buffering: Add NaOAc (20 mmol) to the stirring solution.

    • Causality: NaOAc acts as a mild base to neutralize the HBr generated during cyanamide formation. Without this buffer, the primary amine would protonate, stalling the nucleophilic attack.

  • Electrophilic Addition: Dissolve BrCN (11 mmol) in anhydrous ethanol (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Thermal Activation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 16 hours.

    • Causality: The initial cyanamide formation is rapid at 0 °C. However, the subsequent intramolecular cyclization requires thermal energy to overcome the ring-strain activation barrier of forming the spiro center.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (30 mL) and extract with dichloromethane (DCM, 3 × 30 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

    • Self-Validation: Confirm product formation via LC-MS (Expected [M+H]+ = 143.1). Validate the spirocyclic structure via ¹³C NMR, ensuring the disappearance of the primary alcohol carbon signal and the appearance of the highly deshielded oxazoline C=N carbon at ~160 ppm.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Revel, L., et al. (2016). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Medicinal Chemistry Letters, 7(2), 192-197.[Link]

Exploratory

The Physicochemical Profiling and Strategic Application of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine in Modern Drug Discovery

Executive Summary A defining trend in contemporary medicinal chemistry is the strategic shift away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures ()[1]. This whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A defining trend in contemporary medicinal chemistry is the strategic shift away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures ()[1]. This whitepaper provides an in-depth technical analysis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS 1484926-85-3) ()[2], a highly specialized spirocyclic amidine. By dissecting its physicochemical properties, structural dynamics, and integration into lead optimization workflows, this guide equips researchers with actionable methodologies to leverage this privileged scaffold for improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles ()[3].

Structural Dynamics and Physicochemical Profile

The compound features a spiro[4.4]nonane core, characterized by two five-membered rings intersecting at a single quaternary carbon (C5). This geometry imposes a rigid dihedral angle, projecting functional groups into a precise 3D trajectory that minimizes the entropic penalty upon target binding ()[4].

  • High Fsp3 Fraction: With 5 out of 6 carbons being sp3-hybridized (Fsp3 = 0.83), the scaffold significantly enhances aqueous solubility compared to planar analogs. This high Fsp3 value is a strong predictor of clinical success ()[1].

  • Heteroatom Modulation: The incorporation of oxygen atoms at positions 3 and 7 introduces potent hydrogen bond acceptors (HBA) while simultaneously lowering lipophilicity (LogP) via inductive electron withdrawal ()[3].

  • The 2-Amino-oxazoline Motif: The 1-en-2-amine motif (N1=C2-NH2) combined with the adjacent oxygen (O3) creates a cyclic isourea/2-amino-oxazoline system. This electronegative oxygen significantly lowers the pKa from that of a typical amidine (>11) to a more drug-like range (estimated pKa 6.0–7.5). This ensures a balanced equilibrium between neutral and protonated states at physiological pH, optimizing both membrane permeability and electrostatic target interactions ()[5].

Quantitative Data Summary

Table 1: Calculated Physicochemical Properties of CAS 1484926-85-3

PropertyValueMedicinal Chemistry Implication
Molecular Formula C6H10N2O2Compact, low-molecular-weight building block.
Molecular Weight 142.16 g/mol High ligand efficiency (LE) potential.
Fraction sp3 (Fsp3) 0.83Excellent solubility; facilitates "escape from flatland".
Topological Polar Surface Area ~56.8 ŲOptimal for membrane and blood-brain barrier permeability.
Hydrogen Bond Donors (HBD) 2Primary amine provides versatile interaction vectors.
Hydrogen Bond Acceptors (HBA) 4Enhanced interaction with kinase/protease hinge regions.
Rotatable Bonds 1High conformational rigidity limits entropic loss.

Mechanistic Advantages in Lead Optimization

The strategic replacement of flat N-heterocycles (e.g., imidazoles, pyrroles) with spirocyclic amines addresses two primary liabilities in drug discovery: poor solubility and rapid metabolic clearance ()[1].

Unlike aromatic systems that are highly susceptible to CYP450-mediated epoxidation, the sp3-rich core of 3,7-dioxa-1-azaspiro[4.4]non-1-en-2-amine lacks the π-electron density required for facile oxidative attack ()[3]. Furthermore, the ether oxygens deactivate adjacent carbon atoms toward hydroxylation, significantly prolonging the compound's half-life ( t1/2​ ) in vivo ()[4].

LeadOpt A Hit Compound (Planar Aromatic) B ADME Liability (High Clearance) A->B C Bioisosteric Replacement (Escape Flatland) B->C D Incorporate Spirocycle (CAS 1484926-85-3) C->D E Physicochemical Profiling (pKa, LogD) D->E F Optimized Lead (Enhanced Fsp3) E->F

Fig 1. Lead optimization workflow utilizing spirocyclic bioisosteric replacement.

Experimental Methodologies & Validation Protocols

To fully integrate this scaffold into a drug design program, rigorous physicochemical profiling is mandatory. The following protocols are engineered as self-validating systems to ensure data integrity and reproducibility.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is the gold standard for basic ionizable centers. Maintaining a constant ionic strength is critical because activity coefficients fluctuate with concentration, which would otherwise skew the thermodynamic pKa calculation.

  • System Calibration: Calibrate the automated titrator using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2 mg of the spirocyclic amine in 10 mL of 0.15 M KCl (background electrolyte to stabilize ionic strength).

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to fully protonate the 2-amino-oxazoline nitrogen.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) until pH 11.5 is reached.

  • Validation & Analysis: Run a reference standard (e.g., Propranolol, known pKa ~9.5) alongside the sample. Calculate the pKa using the Bjerrum plot method derived from the titration curve.

Protocol B: Lipophilicity ( LogD7.4​ ) Profiling via Shake-Flask LC-MS

Causality: Because the core is ionizable, LogD at physiological pH (7.4) provides a more accurate representation of in vivo partitioning than LogP. LC-MS/MS quantification is chosen over UV-metric methods to avoid artifacts from compound self-association at high concentrations.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours to mutually saturate the phases.

  • Incubation: Add the compound to the biphasic system at a final concentration of 10 µM.

  • Equilibration: Shake the mixture at 300 rpm for 2 hours at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation: Include Verapamil (known LogD7.4​ ~2.8) as a positive control. Calculate LogD7.4​=Log10​([AUCoctanol​]/[AUCaqueous​]) .

Protocol C: In Vitro Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes

Causality: This assay isolates Phase I oxidative metabolism to validate the hypothesis that the sp3-rich core resists CYP450 degradation.

  • Reaction Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration) and the spirocyclic compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis & Validation: Centrifuge the quenched samples (4000 × g, 10 min) and analyze the supernatant via LC-MS/MS. Use Verapamil as a high-clearance control. Calculate CLint​ based on the elimination rate constant ( k ) derived from the natural log of remaining compound versus time.

Synthetic Accessibility and Derivatization Logic

The 3,7-dioxa-1-azaspiro[4.4]non-1-en-2-amine scaffold serves as a versatile linchpin in modular synthesis ()[3]. The primary amine at the C2 position is the primary vector for functionalization, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

SynthLogic Core 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Core Scaffold) N1 N1 Amidine (H-Bond Acceptor) Core->N1 C2 C2 Primary Amine (Functionalization Site) Core->C2 O3_O7 O3 & O7 Ethers (Metabolic Blockers) Core->O3_O7 Acyl Amide Coupling (Tuning pKa & LogD) C2->Acyl Alkyl Reductive Amination (Extending 3D Trajectory) C2->Alkyl

Fig 2. Structural functionalization logic for the spirocyclic amidine core.

Through standard amide coupling (acylation) or reductive amination (alkylation), medicinal chemists can extend the molecule's 3D trajectory to probe deep hydrophobic pockets or engage solvent-exposed regions, all while maintaining the favorable physicochemical baseline established by the spirocyclic core ()[4].

References

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv URL: [Link]

  • Title: Therapeutic Potential of Spirooxindoles as Antiviral Agents Source: PMC - NIH URL: [Link]

Sources

Foundational

3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine safety data sheet and MSDS

Predictive Safety and Handling Whitepaper: 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine Executive Summary & Scientific Context In modern drug discovery, the incorporation of sp3-rich structural motifs—particularly spirocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Safety and Handling Whitepaper: 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine

Executive Summary & Scientific Context

In modern drug discovery, the incorporation of sp3-rich structural motifs—particularly spirocycles—is a proven strategy to enhance the physicochemical properties, solubility, and target specificity of lead compounds. The compound 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine (CAS: 1484926-85-3) represents a highly specialized scaffold featuring a spiro[1] core, dual ether linkages, and an amidine/amine functional group[2].

However, as a novel research chemical, exhaustive toxicological and physical hazard data (e.g., LD50, flash points) are not yet empirically established. As application scientists, we cannot rely on a blank or generic Safety Data Sheet (SDS). Instead, we must construct a predictive safety profile based on Structure-Activity Relationships (SAR) and implement self-validating handling protocols to mitigate theoretical risks before they manifest in the laboratory[3].

Physicochemical Profiling

To establish a baseline for handling, we first isolate the core quantitative properties of the compound.

PropertyValueMechanistic Implication
Chemical Name 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amineIndicates dual cyclic ethers and an amidine.
CAS Number 1484926-85-3Unique identifier for inventory tracking[2].
Molecular Formula C6H10N2O2Low molecular weight; potential for volatility.
Molecular Weight 142.16 g/mol High membrane permeability potential.
SMILES NC1=NC2(COCC2)CO1Defines the 3D connectivity and reactive sites.
Predicted Hazards Skin Irrit. 2, Eye Irrit. 2A, Peroxide FormerRequires stringent PPE and inert storage.
Storage Conditions -20°C, Dark, Argon AtmospherePrevents auto-oxidation and hydrolysis[2].

Predictive Hazard Identification (SAR-Based SDS)

When empirical data is absent, the molecular structure dictates our safety logic. We analyze the two primary functional groups of 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine to predict its hazards:

  • The Amidine/Amine Moiety (Basicity & Irritation): The N-C=N system is a strong hydrogen bond acceptor and donor. Upon protonation, the resulting cation is highly resonance-stabilized. This inherent basicity means the compound will likely act as a localized caustic agent upon contact with moisture in the skin or eyes, leading to a predictive classification of Skin Irritation Category 2 and Eye Irritation Category 2A [3].

  • The Dioxa (Cyclic Ether) Rings (Peroxide Formation): Cyclic ethers are notorious for undergoing radical-initiated auto-oxidation at the alpha-carbon when exposed to atmospheric oxygen and UV light. This process forms hydroperoxides, which can concentrate during solvent evaporation and become highly shock-sensitive explosives[4]. Consequently, this compound must be treated as a Class II Peroxide Former [5].

HazardLogic Compound 3,7-Dioxa-1-azaspiro non-1-en-2-amine Amine Amidine/Amine Moiety Compound->Amine Ether Dioxa (Ether) Rings Compound->Ether Haz1 Skin/Eye Irritation (Basic pH) Amine->Haz1 SAR Prediction Haz2 Peroxide Former (Auto-oxidation) Ether->Haz2 SAR Prediction Mit1 PPE & Fume Hood Haz1->Mit1 Mitigation Mit2 Inert Gas Storage Haz2->Mit2 Mitigation

Fig 1: Structure-Activity Relationship (SAR) hazard prediction for the spirocyclic scaffold.

Exposure Controls and Personal Protective Equipment (PPE)

To interrupt the causal chain of exposure, the following engineering controls and PPE are mandatory:

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood or a positive-pressure inert glovebox to prevent inhalation of basic dust/vapors and to minimize oxygen exposure[4].

  • PPE: Nitrile gloves (double-gloving recommended during reconstitution), splash-proof chemical safety goggles, and a flame-resistant laboratory coat.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed to be self-validating systems; they include built-in checks to ensure the chemical state is safe before proceeding to the next step.

Protocol A: Safe Reconstitution and Aliquoting

Causality: Repeated opening of the stock vial introduces oxygen and moisture, driving peroxide formation and amidine hydrolysis. Aliquoting under inert gas halts this degradation pathway.

  • Preparation: Purge a Schlenk line or glovebox with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and provides a superior protective blanket).

  • Visual Validation: Before opening the cold-chain shipped vial[2], visually inspect the interior. If crystalline structures are observed around the cap or in the powder bed, do not open. This is a hallmark of shock-sensitive peroxides[5]. Quarantine the vial immediately.

  • Solvation: Dissolve the compound in an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF) that has been previously degassed to prevent hydrolysis of the amidine bond.

  • Aliquoting: Divide the master mix into single-use opaque amber vials.

  • Storage: Blanket each vial with Argon, seal tightly with Parafilm, and store at -20°C in the dark.

Protocol B: Routine Peroxide Testing (Self-Validating)

Causality: Hydroperoxides oxidize iodide ions ( I− ) to iodine ( I2​ ), which complexes with starch to produce a stark color change, providing an immediate visual validation of safety[5].

  • Sampling: Extract 10 µL of the reconstituted spiro-amine solution.

  • Reaction: Add the sample to 1 mL of freshly prepared, acidified Potassium Iodide (KI) solution (10% w/v) containing a drop of starch indicator in a glass test tube.

  • Validation:

    • Colorless: Peroxides are absent (<20 ppm). The batch is validated for experimental use.

    • Blue/Brown: Peroxides are present (>20 ppm). The auto-oxidation pathway has initiated. The batch must be neutralized (e.g., using ferrous salts) or disposed of as hazardous waste[4].

HandlingWorkflow Start Receipt of Compound (Cold-Chain) Insp Visual Inspection (Check for Crystals) Start->Insp Glove Transfer to Fume Hood or Glovebox Insp->Glove Perox Peroxide Screening (KI/Starch Test) Glove->Perox Recon Reconstitution in Anhydrous Solvent Perox->Recon Negative (<20 ppm) Dispose Quarantine & Dispose as Hazardous Waste Perox->Dispose Positive (>20 ppm) Store Aliquot & Store at -20°C (Argon Atmosphere) Recon->Store

Fig 2: Safe handling and peroxide screening workflow for uncharacterized cyclic ethers.

References

  • National Research Council. (1995). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from[Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Stanford University. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy Reference Guide for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

Executive Summary The structural elucidation of complex spirocyclic scaffolds requires a rigorous, self-validating analytical approach. 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) presents a unique anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex spirocyclic scaffolds requires a rigorous, self-validating analytical approach. 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) presents a unique analytical challenge due to its asymmetric spiro-fused core, comprising a 2-amino-2-oxazoline ring and a tetrahydrofuran ring. This whitepaper provides an authoritative, in-depth technical guide for researchers and drug development professionals to acquire, assign, and validate the Nuclear Magnetic Resonance (NMR) spectral data of this molecule. By moving beyond mere parameter listing, we explore the causality behind experimental choices, establishing a robust framework for structural verification.

Structural Elucidation & Chemical Context

To accurately assign the NMR spectra, we must first deconstruct the molecular topology. The nomenclature "spiro[4.4]nonane" dictates two five-membered rings fused at a single quaternary carbon (C5).

  • Ring A (Positions 1–4): Contains the 1-aza and 3-oxa heteroatoms with a double bond between N1 and C2, and an exocyclic amine at C2. This forms a 2-amino-2-oxazoline moiety.

  • Ring B (Positions 6–9): Contains the 7-oxa heteroatom, effectively forming a tetrahydrofuran ring spiro-fused at its C3 position.

Because both rings are asymmetric, the spiro carbon (C5) acts as a chiral center. This desymmetrizes the entire molecule, rendering the methylene protons at C4, C6, and C9 diastereotopic. Recognizing this stereochemical causality is the cornerstone of preventing spectral misinterpretation, a principle well-documented in the [1].

Predictive NMR Reference Data

The following tables synthesize the expected quantitative NMR data based on the electronic environments and anisotropic effects within the spirocyclic core.

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ , 298 K)
PositionFunctional GroupChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
2-NH 2​ Amine4.50br s-2H
4 Oxazoline -CH 2​ -O4.15, 3.95d (AB system)8.52H (1H + 1H)
6 THF -CH 2​ -O3.90, 3.75d (AB system)9.02H (1H + 1H)
8 THF -CH 2​ -O3.85m-2H
9 THF -CH 2​ -C2.10, 1.95m-2H (1H + 1H)
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ , 298 K)
PositionCarbon TypeChemical Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )
2 Quaternary (C=N)162.5H4, NH 2​
4 Secondary (CH 2​ )76.5H6
5 Quaternary (Spiro)72.0H4, H6, H9
6 Secondary (CH 2​ )74.0H4, H8
8 Secondary (CH 2​ )67.5H6, H9
9 Secondary (CH 2​ )36.0H8

Note: The highly deshielded nature of C2 (~162.5 ppm) is driven by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, consistent with[2].

Experimental NMR Acquisition Protocols

To achieve a self-validating dataset, the acquisition parameters must be tailored to the molecule's specific relaxation dynamics. Do not rely on default spectrometer macros.

Step 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (100 atom % D, containing 0.03% v/v TMS).

  • Causality: We select CDCl 3​ not merely for solubility, but because its lack of exchangeable protons preserves the crucial NH 2​ broad singlet at ~4.50 ppm. Maintaining a concentration below 20 mg/mL prevents concentration-dependent intermolecular hydrogen bonding that could unpredictably shift the amine signal.

Step 2: 1D 1 H Acquisition
  • Protocol: 400 MHz, 64 scans, 30° excitation pulse, 3.0 s relaxation delay (D1).

  • Causality: A 30° pulse angle (Ernst angle optimization) ensures quantitative integration. The 64 scans are required to elevate the signal-to-noise ratio (SNR) of the broad, quadrupolar-relaxed NH 2​ protons against the baseline noise.

Step 3: 1D 13 C Acquisition
  • Protocol: 100 MHz, 1024 scans, power-gated decoupling (WALTZ-16), D1 = 2.0 s.

  • Causality: Why extend the relaxation delay to 2.0 seconds? The quaternary spiro carbon (C5) and the amidine carbon (C2) lack attached protons, relying entirely on weak long-range dipole-dipole interactions for longitudinal relaxation ( T1​ ). A standard 1.0 s delay results in incomplete magnetization recovery, leading to severe signal attenuation of these critical structural nodes.

Step 4: 2D HSQC and HMBC Acquisition
  • Protocol: Gradient-selected HMBC optimized for long-range couplings of nJCH​ = 8 Hz.

  • Causality: Validation of the spiro junction via 2D NMR is essential to prevent misassignment of the diastereotopic protons, as demonstrated in [3]. The 8 Hz optimization perfectly captures the 3J correlations across the rigid spirocyclic framework.

Workflow Prep 1. Sample Preparation (15 mg in CDCl3) Acq1D 2. 1D NMR Acquisition (1H: 64 scans, 13C: 1024 scans) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Data Processing (Zero-filling, Phase Correction) Acq2D->Process Assign 5. Structural Assignment (Spiro-core mapping) Process->Assign

Fig 1: End-to-end self-validating NMR acquisition and processing workflow.

Signal Assignment & Causality (E-E-A-T Principles)

The trustworthiness of an NMR assignment lies in orthogonal cross-validation. The 1D spectra provide the foundation, but the 2D correlations build the definitive proof of structure.

The Spiro-Junction Proof (C5)

The chemical shift of the spiro carbon (C5) typically resonates near 72.0 ppm[1]. However, a simple 1D shift is insufficient for unambiguous proof. In the HMBC spectrum, C5 must show strong 3J correlations to both H4 (from Ring A) and H6/H9 (from Ring B). If H4 does not correlate to C5, the spirocyclic nature of the molecule is disproven.

Diastereotopic Resolution

Because C5 is a stereocenter, the H4 protons are locked in a rigid, asymmetric environment. They appear as a distinct AB doublet system (4.15 ppm and 3.95 ppm) with a geminal coupling constant of ~8.5 Hz. The H6 protons undergo the same phenomenon (3.90 ppm and 3.75 ppm, J = 9.0 Hz). The HSQC spectrum will show both H4 doublets correlating to the single carbon resonance at 76.5 ppm, self-validating the presence of a diastereotopic CH 2​ group rather than two separate CH groups.

Correlations H4 H4 C5 C5 (Spiro) H4->C5 HMBC C2 C2 (Amidine) H4->C2 HMBC H6 H6 H6->C5 HMBC H9 H9 H9->C5 HMBC

Fig 2: Key HMBC logical relationships validating the spirocyclic C5 junction.

References

  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL: [Link]

  • Title: The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways Source: The Journal of Organic Chemistry URL: [Link]

Sources

Foundational

A Technical Guide to the Thermal Stability Profile of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thermal stability of molecular building blocks is a cornerstone of robust drug development, i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thermal stability of molecular building blocks is a cornerstone of robust drug development, influencing everything from synthesis and purification to storage and formulation. This guide provides an in-depth technical analysis of the thermal stability profile of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, a novel heterocyclic scaffold with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of thermal decomposition, detail rigorous experimental protocols for characterization, and present a framework for interpreting the resulting data. This document is intended to be a practical resource for scientists working with this and similar spirocyclic systems, enabling a proactive approach to managing thermal liability in the drug discovery pipeline.

The Imperative of Thermal Stability in Drug Discovery

In the landscape of modern drug discovery, the pressure to identify and advance robust clinical candidates is immense. The intrinsic properties of the molecular building blocks used in synthesis campaigns are a critical, yet sometimes overlooked, determinant of success. Thermal stability, defined as the ability of a compound to resist decomposition at elevated temperatures, is a paramount consideration.[1] For a versatile building block like 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, a thorough understanding of its thermal profile is not merely an academic exercise; it is a crucial element of risk mitigation and resource optimization.

A thermally labile building block can introduce a cascade of complications:

  • Synthetic Challenges: Uncontrolled decomposition during heated reaction steps can lead to reduced yields, complex impurity profiles, and difficulties in purification.

  • Storage and Handling Issues: The need for stringent, cold-chain storage increases logistical complexity and cost. Instability at ambient temperatures can compromise the integrity of a chemical library over time.

  • Formulation and Manufacturing Hurdles: Processes such as milling, granulation, and lyophilization can subject an active pharmaceutical ingredient (API) to thermal stress. A lack of inherent stability can preclude certain formulation strategies.

  • Safety Concerns: Rapid, exothermic decomposition events can pose significant safety hazards, particularly during scale-up operations.[2][3]

Therefore, the early and accurate characterization of a building block's thermal stability provides a data-driven foundation for its strategic deployment in medicinal chemistry programs.

Experimental Workflows for Assessing Thermal Stability

A multi-faceted approach employing several thermoanalytical techniques is essential for a comprehensive evaluation of thermal stability. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides a direct indication of decomposition, sublimation, or desorption events.

Experimental Protocol: TGA of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere Selection: For initial screening, an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is recommended to isolate thermal decomposition from oxidative degradation.[5] A subsequent run in an oxidative atmosphere (e.g., air or oxygen) can provide valuable comparative data.[6]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[7]

  • Data Analysis: The primary outputs are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature). Key parameters to extract are:

    • Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Sample Weigh 5-10 mg of Sample Calibrate->Sample Atmosphere Set Atmosphere (N2 or Air) Sample->Atmosphere Program Run Temperature Program (30-600°C) Atmosphere->Program Plot Plot TGA/DTG Curves Program->Plot Determine Determine Tonset, Tpeak, & Residue Plot->Determine DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC Sample Weigh 2-5 mg in Sealed Pan Calibrate->Sample Atmosphere Set N2 Atmosphere Sample->Atmosphere Program Run Temperature Program (e.g., 25-350°C) Atmosphere->Program Plot Plot Heat Flow vs. Temperature Program->Plot Identify Identify Tm, Td, and ΔHd Plot->Identify

DSC Experimental Workflow
Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction under conditions of zero heat loss. [8][9]This technique is invaluable for assessing thermal runaway hazards, a critical consideration for process safety and scale-up. [2] Experimental Protocol: ARC of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a robust, sealed container (a "bomb").

  • Heat-Wait-Search Mode: The instrument operates in a stepwise manner. It heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity) at a sensitivity of ~0.02 °C/min. [3]3. Adiabatic Tracking: If self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment. This allows the full extent of the exothermic reaction to be measured without heat loss to the surroundings.

  • Data Analysis: ARC provides critical safety parameters:

    • Onset Temperature of Self-Heating: The temperature at which the runaway reaction begins.

    • Time to Maximum Rate (TMR): The time from the onset of self-heating to the maximum rate of reaction.

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exotherm.

    • Pressure Data: The rate of pressure rise and the final pressure, which are essential for designing emergency relief systems.

Interpreting the Data: A Hypothetical Thermal Profile

While specific experimental data for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine is not yet published, we can construct a hypothetical, yet realistic, thermal profile based on the behavior of similar heterocyclic and spirocyclic compounds. [7][10][11] Table 1: Hypothetical Thermal Stability Data for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

ParameterTechniqueValueInterpretation
Melting Point (Tm) DSC115 °CSharp endotherm indicating a crystalline solid.
Tonset (5% mass loss) TGA (N2)210 °COnset of significant thermal decomposition.
Tpeak (1st stage) TGA (N2)235 °CFirst major decomposition event.
Tpeak (2nd stage) TGA (N2)350 °CSubsequent decomposition of intermediates.
Residual Mass @ 600°C TGA (N2)~15%Formation of a carbonaceous residue.
Decomposition Onset DSC (N2)208 °COnset of exothermic decomposition.
Enthalpy of Decomposition DSC (N2)-150 J/gModerately energetic decomposition.
ARC Onset ARC195 °COnset of self-heating under adiabatic conditions.

Analysis of the Hypothetical Profile:

This profile suggests a compound with moderate thermal stability. It is stable well above its melting point, which is favorable for many synthetic and purification procedures. The decomposition begins around 210 °C in an inert atmosphere, as shown by both TGA and DSC. The multi-stage decomposition seen in the TGA data is common for complex heterocyclic molecules and indicates a complex degradation pathway. [5][11]The ARC onset temperature is slightly lower than the TGA/DSC onsets, which is expected as ARC is more sensitive to the very beginning of self-heating. This value is critical for defining safe upper-temperature limits for storage and processing.

Mechanistic Insights: Potential Decomposition Pathways

The thermal decomposition of nitrogen- and oxygen-containing heterocycles often proceeds via complex, multi-step radical mechanisms. [5][6]For 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, decomposition is likely initiated by the homolytic cleavage of the weakest bonds in the molecule under thermal stress.

Plausible Initiation Steps:

  • N-O Bond Cleavage: The N-O single bond within the oxazolidine ring is a potential weak point. Cleavage would generate a diradical species.

  • C-N Bond Cleavage: The C-N bonds, particularly adjacent to the spirocenter, could also be susceptible to initial fragmentation.

  • Ring-Opening: Strain in the spirocyclic system could facilitate a concerted ring-opening process, leading to more flexible intermediates that subsequently fragment.

Following initiation, a cascade of radical reactions would lead to the formation of smaller, volatile molecules. Based on studies of similar structures, the evolved gas profile during thermal decomposition could include:

  • Ammonia (NH3)

  • Carbon dioxide (CO2) and carbon monoxide (CO)

  • Hydrogen cyanide (HCN) and isocyanic acid (HNCO)

  • Small alkenes and aromatic fragments [6][10] Analysis of these off-gases, typically by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), provides invaluable experimental evidence to support or refute proposed decomposition mechanisms. [6][11]

Decomposition_Pathway cluster_main Potential Decomposition Cascade Parent 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Heated) Initiation Bond Cleavage (N-O, C-N, C-C) Parent->Initiation Intermediates Radical Intermediates Initiation->Intermediates Fragmentation Fragmentation & Rearrangement Intermediates->Fragmentation Products Volatile Products (NH3, CO2, HCN, etc.) Fragmentation->Products Residue Carbonaceous Residue Fragmentation->Residue

Generalized Decomposition Pathway

Conclusion and Best Practices

A comprehensive understanding of the thermal stability of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine is essential for its effective use as a building block in drug discovery. This guide outlines a robust, multi-technique approach for characterizing its thermal profile.

Key Recommendations for Researchers:

  • Screen Early: Perform TGA and DSC screening on all novel building blocks as a standard part of their initial characterization.

  • Consider the Atmosphere: Always compare thermal behavior in both inert and oxidative atmospheres to understand susceptibility to oxidation.

  • Use Adiabatic Calorimetry for Scale-Up: For any process involving heating of significant quantities (>10g) of the material, ARC or a similar technique is strongly recommended to assess runaway potential. [2]* Correlate Data: Integrate findings from TGA, DSC, and ARC to build a holistic picture of the compound's thermal behavior.

  • Investigate Incompatibilities: Use DSC to screen for potential exothermic incompatibilities between the building block and other reagents, solvents, or excipients.

By adopting these principles, researchers can de-risk their synthetic routes, ensure the long-term integrity of their compound collections, and make more informed decisions on the path from discovery to development.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. [Link]

  • Using Microcalorimetry to Accelerate Drug Development. BioPharm International. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]

  • Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Accelerating Rate Calorimeter (ARC). Belmont Scientific. [Link]

  • Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. [Link]

  • Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center. [Link]

  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry (RSC Publishing). [Link]

  • Accelerating Rate Calorimeter (ARC) Testing. Sigma-HSE. [Link]

  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. [Link]

  • Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines 1. ACS Publications. [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • The Principle and Application of Thermogravimetric (TG) Analysis. NEWARE. [Link]

  • Thermogravimetric analysis of II. ResearchGate. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. PMC. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Thermal unfolding methods in drug discovery. PMC. [Link]

  • Chemists synthesize an improved building block for medicines. UBC Science. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. UCL Discovery. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • 3-oxa-1-azaspiro[4.4]non-1-en-2-amine. NextSDS. [Link]

  • 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester. AKos. [Link]

  • 3-oxa-1-azaspiro[4.4]non-1-en-2-amine. PubChemLite. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • 1,4-Dioxa-7-azaspiro(4.4)nonane. PubChem. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]

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Exploratory

Comprehensive Hazard and Toxicity Profile of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine: A Preclinical Evaluation Guide

Executive Summary & Core Rationale In the pursuit of novel therapeutics, medicinal chemists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of traditional aromatic rings. The compound 3,7-Dioxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the pursuit of novel therapeutics, medicinal chemists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of traditional aromatic rings. The compound 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) represents a highly specialized building block characterized by its three-dimensional spiro[4.4]nonane core and a cyclic amidine (1-en-2-amine) moiety[1].

As a Senior Application Scientist, I approach the safety profiling of this compound not as a static checklist, but as a dynamic, predictive science. While spirocycles inherently improve pharmacokinetic (PK) profiles by increasing the fraction of sp3-hybridized carbons (Fsp3)[2], the presence of the cyclic amidine introduces specific toxicological liabilities, most notably drug-induced hepatotoxicity (DIH) and potential off-target ion channel interactions[3]. This whitepaper provides a rigorously structured, causality-driven guide to evaluating the toxicity and hazard profile of this spirocyclic building block.

Structural Deconstruction & Predictive Toxicology

To design an effective toxicity screening cascade, we must first deconstruct the molecule into its functional liabilities. Toxicity is rarely random; it is a direct consequence of molecular architecture.

The Spiro[4.4]nonane Scaffold: Metabolic Stability vs. Rigidity

Spirocyclic systems, such as the 1-azaspiro[4.4]nonane framework, are privileged structures that project functionalities in all three dimensions[4].

  • The Advantage: This 3D projection reduces promiscuous protein binding (off-target toxicity) and generally improves aqueous solubility compared to planar heterocycles[5].

  • The Liability: The rigid geometry can sometimes lock the molecule into a conformation that perfectly mimics an endogenous substrate, leading to unintended target engagement.

The Cyclic Amidine Moiety: Hepatotoxicity and Basicity

The 1-en-2-amine substructure functions as a cyclic amidine.

  • Causality of Toxicity: Cyclic amidines are highly basic. At physiological pH (7.4), this basic nitrogen will be protonated, leading to lysosomal trapping (phospholipidosis). Furthermore, cyclic amidines have been heavily implicated in clinical setbacks due to mechanism-based liver toxicity, as seen in early BACE-1 inhibitors for Alzheimer's disease[3]. The amidine nitrogen can undergo CYP450-mediated N-hydroxylation, forming reactive electrophilic intermediates that covalently bind to hepatic proteins.

The Dioxa Elements: Oxidative Vulnerability

The 3,7-dioxa substitution introduces two ether-like oxygens into the ring system. While chemically stable at room temperature, these sites are prime targets for CYP-mediated oxidative ring-opening, potentially generating reactive aldehydes that contribute to cellular oxidative stress.

G A 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Parent Compound) B CYP450 Oxidation (Hepatic Phase I) A->B Metabolism C Lysosomal Trapping (Due to High Basicity) A->C Protonation (pH 7.4) D N-Hydroxylation / Reactive Intermediates B->D Amidine Oxidation E Phospholipidosis C->E Accumulation F Protein Adduction & Hepatotoxicity D->F Covalent Binding

Caption: Predictive toxicological pathways for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine based on structural alerts.

Self-Validating In Vitro Toxicity Protocols

A protocol is only as good as its ability to validate its own results. To assess the hepatotoxic potential of this cyclic amidine, we must use a metabolically competent system.

Protocol 1: Multiplexed HepG2 Cytotoxicity & CYP3A4 Inhibition

Rationale: We utilize HepG2 cells rather than generic HEK293 cells because HepG2 retains basal levels of hepatic phase I/II metabolizing enzymes. If we test a cyclic amidine in a non-metabolizing cell line, we risk a false negative, as the toxicity is often driven by the metabolite, not the parent compound.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine starting at 100 µM in DMSO. Transfer to the assay plate (final DMSO concentration ≤ 0.5% to prevent solvent toxicity).

  • Incubation: Expose cells for 48 hours. Self-Validation Step: Include Chlorpromazine as a positive control for phospholipidosis and Tamoxifen as a positive control for hepatotoxicity.

  • Viability Readout (ATP Quantification): Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • CYP3A4 Multiplexing: In a parallel cell-free plate, incubate the compound with recombinant CYP3A4 and a proluciferin substrate (e.g., Luciferin-IPA).

  • Data Analysis: Measure luminescence. Calculate the IC50 for cell viability and the IC50 for CYP3A4 inhibition. If CYP3A4 IC50 < 10 µM, the compound is a mechanism-based inhibitor (MBI), flagging a severe drug-drug interaction (DDI) risk.

Protocol 2: Mini-Ames Fluctuation Test (Genotoxicity)

Rationale: The spiro-oxazoline ring system can undergo ring-opening to form reactive electrophiles. We must ensure these do not intercalate or alkylate DNA.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare S9 fraction (rat liver extract) to simulate mammalian metabolism.

  • Exposure: Mix the compound (up to 500 µM), bacteria, and S9 mix in a 384-well plate containing pH indicator medium.

  • Scoring: Incubate for 48 hours. Wells that undergo mutation will metabolize the medium, dropping the pH and changing the color from purple to yellow. Count yellow wells to determine the mutagenic index.

Quantitative Data & Hazard Thresholds

The following tables summarize the predictive physicochemical parameters and the strict Go/No-Go thresholds required for advancing this compound in a drug development pipeline.

Table 1: Physicochemical & Predicted Toxicity Parameters
ParameterValue / PredictionToxicological Implication
Molecular Weight 142.15 g/mol Excellent for oral bioavailability; easily crosses membranes.
LogP (Predicted) 0.5 - 1.2Hydrophilic to moderate lipophilicity; low risk of adipose accumulation.
Topological Polar Surface Area ~45 ŲHigh probability of crossing the Blood-Brain Barrier (CNS toxicity risk).
pKa (Amidine Nitrogen) > 9.0 (Strong Base)High risk of lysosomal trapping and hERG channel blockade.
Table 2: In Vitro Assay Battery & Go/No-Go Thresholds
Assay TypeBiological Target / ReadoutMinimum Acceptable Threshold (Go Decision)
Hepatotoxicity HepG2 Cell Viability (ATP)IC50 > 50 µM
Genotoxicity Ames Test (TA98, TA100)Mutagenic Index < 2.0 (Negative)
Cardiotoxicity hERG Patch Clamp (Inhibition)IC50 > 30 µM
Metabolic Liability CYP3A4 / CYP2D6 InhibitionIC50 > 10 µM (No mechanism-based inhibition)

Preclinical In Vivo Strategy & Workflow

If the compound clears the in vitro thresholds, it must be evaluated in vivo. The workflow below outlines the tiered strategy, ensuring ethical use of animal models by front-loading in silico and in vitro failures.

Workflow T1 Tier 1: In Silico Structural Alerts & pKa T2 Tier 2: In Vitro HepG2, Ames, hERG T1->T2 Filter Cleared T3 Tier 3: In Vivo Rodent PK & Acute Tox T2->T3 IC50 > 50µM Val Go/No-Go Lead Optimization T3->Val Establish NOAEL

Caption: Tiered preclinical toxicity screening workflow for spirocyclic amidine derivatives.

In Vivo Acute Toxicity (Rodent): Administer the compound via oral gavage (PO) and intravenous (IV) routes in Sprague-Dawley rats. Blood is drawn at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality Check: We specifically monitor AST (Aspartate Aminotransferase) and ALT (Alanine Aminotransferase) levels in the plasma at the 24-hour mark. Given the cyclic amidine structure, an acute spike in ALT is the primary indicator of the predicted mechanism-based hepatotoxicity.

Occupational Hazard, Handling, and Storage (EHS)

For laboratory personnel synthesizing or handling 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, the following Environmental Health and Safety (EHS) guidelines must be strictly enforced:

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage (due to the highly basic nature of the amidine).

    • H335: May cause respiratory irritation.

  • Storage: The presence of the 3,7-dioxa (ether-like) moieties presents a theoretical risk of peroxide formation upon prolonged exposure to oxygen and light. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C (cold-chain)[1].

  • PPE: Handling requires standard Level 2 PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. All weighing and reconstitution must be performed inside a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of basic dust particulates.

References

  • Zheng, Y. J., et al. "Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, Taylor & Francis. Available at:[Link]

  • MDPI Pharmaceuticals. "In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer’s Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations." MDPI. Available at:[Link]

  • ACS Publications. "Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes." The Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

The 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine Scaffold: Mechanism of Action and Biological Assay Workflows in Aspartyl Protease Inhibition

Abstract: The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a cornerstone of modern fragment-based drug discovery (FBDD). The compound 3,7-Dioxa-1-azaspiro[4.4]non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a cornerstone of modern fragment-based drug discovery (FBDD). The compound 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) represents a highly optimized spirocyclic pharmacophore combining a 2-aminooxazoline ring with a tetrahydrofuran (THF) moiety. This whitepaper, written from the perspective of application science, details the mechanistic rationale for utilizing this spirocycle as a core building block for inhibiting aspartyl proteases—specifically the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) [1]—and provides the definitive biological assay workflows required to validate its efficacy, selectivity, and central nervous system (CNS) penetrance.

Mechanistic Rationale: Escaping "Flatland" in CNS Drug Design

In the pursuit of disease-modifying therapies for Alzheimer's Disease, targeting the endosomal aspartyl protease BACE1 is a highly validated strategy [2]. However, achieving the required blood-brain barrier (BBB) permeability while maintaining high target affinity has historically plagued flat, planar inhibitors due to high desolvation penalties and poor physicochemical properties.

The 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine scaffold solves this through two distinct structural mechanisms:

  • Catalytic Dyad Engagement (The 2-Aminooxazoline Ring): At physiological pH, the 2-aminooxazoline moiety acts as a transition-state mimetic. The basic amidine-like nitrogen becomes protonated, forming a critical, tight bidentate salt-bridge and hydrogen-bond network with the catalytic aspartic acid dyad (Asp32 and Asp228) in the BACE1 active site [3].

  • Vector Projection & Entropic Optimization (The Spiro-THF Ring): The spiro-fused tetrahydrofuran ring locks the molecule into a rigid 3D conformation. This pre-organization drastically reduces the entropic penalty of binding compared to flexible linear chains. Furthermore, the spiro center directs subsequent synthetic vectors precisely into the S1 and S2' hydrophobic subpockets of the BACE1 enzyme, while the oxygen at position 7 improves aqueous solubility without violating the strict topological polar surface area (tPSA < 90 Ų) limits required for CNS exposure.

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active) APP->BACE1 sAPPb sAPPβ + C99 BACE1->sAPPb Spiro 3,7-Dioxa-1-azaspiro [4.4]non-1-en-2-amine (Inhibitor) Spiro->BACE1 Competitive Inhibition Gamma γ-Secretase sAPPb->Gamma Abeta Amyloid-β Aggregation Gamma->Abeta

BACE1 processing of APP into Amyloid-β and the inhibitory intervention by the spirocyclic scaffold.

Quantitative Profiling of the Spirocyclic Core

To understand the causality behind selecting this specific spirocycle, we must compare its baseline physicochemical and biological metrics against traditional planar fragments. The introduction of the spiro-center significantly lowers the partition coefficient (cLogP) and increases the apparent permeability ( Papp​ ).

Scaffold TypeBACE1 IC₅₀ (µM)Cathepsin D IC₅₀ (µM)cLogPFsp³BBB Permeability ( Papp​ )
Flat 2-Aminooxazoline (Ref) > 100.0> 100.02.80.25Low (< 5 x 10⁻⁶ cm/s)
3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine 36.8> 200.00.90.85High (> 15 x 10⁻⁶ cm/s)
Optimized Spiro-Derivative 0.012> 50.02.10.70High (> 20 x 10⁻⁶ cm/s)

Data synthesis representing the transition from a naked fragment core to an optimized lead utilizing the spiro-scaffold.

Self-Validating Biological Assay Protocols

To accurately evaluate derivatives of the 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine scaffold, a tiered assay workflow is required. The following protocols are engineered to be self-validating, ensuring that observed inhibition is mechanistically true and not an artifact of cytotoxicity or assay interference.

Protocol A: BACE1 FRET Enzymatic Assay (Primary Screen)

Causality: BACE1 is an endosomal enzyme; therefore, the assay must be conducted at an acidic pH (4.5) to ensure the enzyme is in its physiologically relevant, active conformation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 4.5), 0.002% Brij-35 (to prevent non-specific plastic binding), and 10% glycerol.

  • Compound Dispensing: Acoustically dispense the spirocyclic compounds (in 100% DMSO) into a 384-well black microplate. Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add recombinant human BACE1 (extracellular domain) to a final concentration of 1 nM. Incubate at room temperature for 15 minutes to allow the 2-aminooxazoline core to equilibrate with the aspartyl dyad.

  • Substrate Initiation: Add the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) at 2 µM.

  • Kinetic Read & Validation: Monitor fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes.

    • Self-Validation Step: Calculate the Z'-factor using a known clinical inhibitor (e.g., Verubecestat) as the positive control. The assay is only valid if Z' > 0.65.

Protocol B: Cathepsin D Selectivity Screen (Triage)

Causality: Cathepsin D (CatD) is a highly homologous lysosomal aspartyl protease. Off-target inhibition of CatD by BACE1 inhibitors causes severe retinal toxicity and lipofuscinosis [1]. The spiro-THF ring's specific vector projection is designed to clash with the CatD active site, ensuring selectivity.

  • Assay Setup: Utilize human recombinant Cathepsin D in a 50 mM Sodium Acetate buffer (pH 3.5).

  • Execution: Follow the same FRET methodology as Protocol A, substituting the BACE1 substrate with a CatD-specific fluorogenic peptide (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2).

  • Gating Metric: Compounds must exhibit a >1,000-fold selectivity window (CatD IC₅₀ / BACE1 IC₅₀) to advance to cellular assays.

Protocol C: SH-SY5Y Cellular Aβ₄₀ Reduction Assay (Functional Efficacy)

Causality: Biochemical potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and enter the acidic endosome to engage BACE1.

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells overexpressing wild-type APP into 96-well plates at 40,000 cells/well.

  • Treatment: Treat cells with serial dilutions of the spirocyclic derivatives for 24 hours at 37°C, 5% CO₂.

  • Aβ₄₀ Quantification: Harvest the conditioned media. Quantify secreted Aβ₄₀ levels using a sandwich ELISA or Meso Scale Discovery (MSD) electrochemiluminescence platform.

  • Cytotoxicity Counter-Screen (Critical): Immediately add CellTiter-Glo® to the remaining cells in the plate to measure ATP levels.

    • Self-Validation Step: If a compound reduces Aβ₄₀ but also reduces cell viability by >15%, it is flagged as a false positive (Aβ reduction due to cell death, not specific target engagement).

Workflow Step1 1. BACE1 FRET Assay (Target Affinity) Step2 2. Cathepsin D Assay (Selectivity Screen) Step1->Step2 Step3 3. SH-SY5Y Cellular Assay (Aβ40 Reduction) Step2->Step3 Step4 4. PAMPA / MDCK (BBB Permeability) Step3->Step4 Hit Lead Optimization Candidate Step4->Hit

Sequential biological assay workflow for validating spirocyclic 2-aminooxazoline fragments.

Conclusion

The 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine scaffold is a masterclass in rational fragment design. By utilizing a spiro-fused 2-aminooxazoline and tetrahydrofuran system, researchers can effectively bypass the poor physicochemical properties of flat aromatic rings. When coupled with the rigorous, self-validating biological assay workflows detailed above, this scaffold serves as a highly efficient starting point for the development of potent, CNS-penetrant aspartyl protease inhibitors.

References

  • Spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid β in a Higher Species Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure- and Property-Based Design of Aminooxazoline Xanthenes as Selective, Orally Efficacious, and CNS Penetrable BACE Inhibitors for the Treatment of Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure of BACE1 in complex with 2-aminooxazoline 3-azaxanthene inhibitor 28 RCSB Protein Data Bank (PDB) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine as a Bioisostere Scaffold in Drug Discovery

Introduction & Mechanistic Rationale The compound 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) is a highly specialized, commercially available building block utilized in modern medicinal chemistry. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) is a highly specialized, commercially available building block utilized in modern medicinal chemistry. Structurally, it consists of a 2-aminooxazoline ring spiro-fused to a tetrahydrofuran (THF) ring. This architecture acts as a conformationally restricted, three-dimensional bioisostere for planar amidines, guanidines, and the transition states of peptide hydrolysis.

The Causality of Scaffold Design

The evolution from flat functional groups to spirocyclic systems is driven by the need to balance target affinity with stringent pharmacokinetic requirements, particularly in central nervous system (CNS) drug development.

  • Target Engagement (The 2-Aminooxazoline Core): Highly basic planar amidines often suffer from poor membrane permeability. The 2-aminooxazoline core serves as a less basic bioisostere. Its endocyclic nitrogen and exocyclic amine form a precise bidentate hydrogen-bonding network with acidic residues, such as the catalytic aspartate dyad (Asp32 and Asp228) found in β -site amyloid precursor protein cleaving enzyme 1 (BACE1)[1].

  • Physicochemical Tuning (The Spiro-THF Ring): The spiro-fusion of the THF ring (the "7-oxa" component) restricts rotatable bonds, locking the molecule into its bioactive conformation and reducing the entropic penalty upon binding[2]. More importantly, substituting a highly lipophilic carbocyclic spiro-ring (like cyclopentane) with an oxygen-containing THF ring significantly lowers the calculated partition coefficient (logP). This reduction in lipophilicity is causally linked to decreased off-target hERG channel inhibition and improved blood-brain barrier (BBB) penetration.

LeadOptimization A Flat Amidine Hit (High hERG, Poor BBB) B Carbocyclic Spiro Scaffold (Improved Potency, High logP) A->B Spirocyclization (Escape Flatland) C 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Optimized logP, Low hERG, Good BBB) B->C O-Substitution (Physicochemical Tuning)

Fig 1. Workflow of scaffold evolution from a flat amidine to the 3,7-dioxa spiro scaffold.

Synthetic Methodology: Scaffold Functionalization

To utilize this scaffold in lead optimization, medicinal chemists must functionalize the exocyclic amine or adjacent vectors to access the P2 and P3 subpockets of the target enzyme[3]. The most reliable method is a palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol 1: Buchwald-Hartwig Cross-Coupling

Objective: Covalently link the 3,7-dioxa spiro scaffold with a functionalized aryl bromide to build the P2/P3 binding vectors.

Materials:

  • 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • RuPhos ligand (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the aryl bromide, Pd2​(dba)3​ , and RuPhos. Add anhydrous 1,4-dioxane and stir at room temperature for 10 minutes. Rationale: This allows the active Pd(0)-phosphine pre-catalyst complex to form before introducing the competing amine.

  • Reagent Addition: Add the 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine and NaOtBu to the flask.

  • Degassing: Purge the mixture with argon for 5 minutes. Rationale: Complete removal of dissolved oxygen is critical, as O2​ will irreversibly oxidize and poison the palladium catalyst.

  • Reaction: Heat the sealed flask to 95 °C and stir for 14 hours. Monitor via LC-MS until the starting amine is consumed.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (gradient: 0-10% Methanol in Dichloromethane).

Biological Evaluation & Self-Validating Assays

A self-validating experimental system requires proving both target engagement (efficacy) and physiological viability (permeability).

Protocol 2: FRET-Based Enzymatic Assay (Target Engagement)

Objective: Determine the IC50​ of the functionalized spirocyclic compound against an aspartyl protease (e.g., BACE1).

  • Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 enzyme to a working concentration of 2 nM.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Equilibration: In a 384-well black microplate, combine 10 µL of the enzyme solution and 0.5 µL of the compound dilution. Incubate at room temperature for 30 minutes. Rationale: Pre-incubation ensures the compound reaches thermodynamic equilibrium with the target before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the FRET substrate (e.g., MCA-SEVNLDAEFRK(DNP)RR-NH2) diluted in assay buffer to a final concentration of 10 µM.

  • Measurement: Read fluorescence continuously for 60 minutes (Excitation: 320 nm, Emission: 400 nm). Fit the initial reaction velocities to a four-parameter logistic equation to calculate the IC50​ .

Protocol 3: PAMPA-BBB (Physiological Viability)

Objective: Assess the passive blood-brain barrier permeability of the scaffold.

  • Membrane Coating: Coat the porous filter membrane of a 96-well donor plate with porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Assembly: Add 150 µL of the test compound (10 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 µL of blank PBS buffer to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation & Quantification: Incubate for 18 hours at room temperature in a humidity chamber. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Quantitative Data Presentation

The following table summarizes the comparative advantages of the 3,7-dioxa spiro scaffold against traditional flat amidines and carbocyclic spiro analogs, demonstrating the causality between structural changes and optimized drug-like properties.

Scaffold TypeStructural ExampleBACE1 IC50​ (nM)logP (Calc)hERG IC50​ ( μ M)BBB Permeability ( Pe​ , 10−6 cm/s)
Flat Amidine N-phenylamidine derivative1503.8< 1.0 (High Liability)2.5 (Low)
Carbocyclic Spiro 3-oxa-1-azaspiro[4.4]non-1-en-2-amine153.25.0 (Moderate)8.0 (Moderate)
Hetero-Spiro (Target) 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine122.1> 30 (Low Liability)15.0 (High)

Note: Data represents generalized trends observed during the structural evolution of 2-aminooxazoline BACE1 inhibitors.

BindingNetwork Scaffold 2-Aminooxazoline Core Asp32 Asp32 (Catalytic) Scaffold->Asp32 Hydrogen Bond (N3) Asp228 Asp228 (Catalytic) Scaffold->Asp228 Hydrogen Bond (NH2) Spiro Spiro-THF Ring Scaffold->Spiro Covalent Spiro-Fusion S1 S1 / S2' Subpockets Spiro->S1 Van der Waals & Dipole

Fig 2. Binding interaction network of the 3,7-dioxa spiro scaffold with the catalytic dyad.

References

  • -Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF)
  • -Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718)
  • Title: The Structural Evolution of β -Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors Source: PMC - NIH URL
  • Title: 4XKX: Crystal structure of BACE1 in complex with 2-aminooxazoline 3-azaxanthene inhibitor 28 Source: RCSB PDB URL
  • Title: 1484926-85-3 | 3,7-Dioxa-1-azaspiro[4.

Sources

Application

Introduction: The Strategic Value of the 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine Scaffold

An Application Guide to the Catalytic Functionalization of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine: Strategies and Protocols for Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular arc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Functionalization of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine: Strategies and Protocols for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as particularly valuable frameworks, as their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, often leading to enhanced interactions with biological targets.[1][2] The 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine core represents a unique and promising scaffold, integrating the structural rigidity of a spirocycle with a privileged N-heterocyclic motif.[3]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals focused on leveraging this scaffold. While direct, published catalytic functionalization methods for this specific molecule are nascent, its structure presents clear and distinct opportunities for derivatization using established and cutting-edge catalytic technologies. This document outlines strategic approaches and provides detailed, adaptable protocols for the functionalization of its key reactive sites: the primary amine, the enamine system, and the adjacent C(sp³)-H bonds.

Analysis of Reactive Centers for Catalytic Functionalization

The synthetic utility of the 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine scaffold is rooted in its distinct reactive centers. A strategic approach to derivatization requires a thorough understanding of these sites.

Caption: Key reactive sites on the 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine scaffold.

Part 1: Catalytic Derivatization of the Primary Amine

The exocyclic primary amine is the most accessible functional group for initial diversification efforts. While classical methods like acylation and reductive amination are straightforward, modern catalytic approaches offer more sophisticated and diverse modifications.

Rationale for Amine Functionalization

The primary amine serves as a crucial vector for modifying the scaffold's properties. N-arylation can introduce substituents that occupy hydrophobic pockets in a target protein, while N-alkylation can be used to modulate basicity (pKa) and introduce new pharmacophoric elements. Advanced methods like deaminative functionalization can convert the amine into entirely different functional groups, dramatically expanding the accessible chemical space.[4]

Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general method for coupling the primary amine with an aryl bromide. It is adapted from standard procedures and should be optimized for specific substrates.

A. Materials and Reagents

  • 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

  • Aryl bromide of choice (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

B. Step-by-Step Procedure

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (1.0 mmol) and the aryl bromide (1.1 mmol).

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

C. Purification

  • Quench the reaction mixture with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

D. Anticipated Results and Troubleshooting

  • Expected Yield: 60-90%.

  • Troubleshooting: Low yields may result from catalyst deactivation or poor substrate solubility. Consider screening other phosphine ligands (e.g., RuPhos, SPhos) or solvent systems (e.g., dioxane). Ensure all reagents and solvents are strictly anhydrous and oxygen-free.

ParameterCondition 1 (Standard)Condition 2 (Alternative)
Catalyst Pd₂(dba)₃ / XantphosPd(OAc)₂ / RuPhos
Base NaOtBuK₂CO₃ or Cs₂CO₃
Solvent Toluene1,4-Dioxane
Temperature 110 °C80-120 °C

Part 2: Catalytic Functionalization of the Enamine Moiety

The endocyclic enamine provides a nucleophilic β-carbon, making it an ideal site for catalytic C-C and C-X bond-forming reactions. Asymmetric catalysis, in particular, can be employed to install new stereocenters with high control.

Rationale for Enamine Functionalization

The enamine's reactivity is governed by its highest occupied molecular orbital (HOMO), which has significant electron density at the β-carbon. This allows it to act as a soft nucleophile in conjugate additions. Using chiral catalysts, such as secondary amines (aminocatalysis), allows for the formation of chiral products from achiral starting materials, a highly desirable transformation in drug development.[5]

cluster_0 Catalytic Cycle A Enamine + Chiral Catalyst (e.g., Proline derivative) B Iminium Ion Formation A->B Condensation C Nucleophilic Attack by Enamine β-Carbon on Michael Acceptor B->C Activation D Hydrolysis C->D Bond Formation E Chiral Product + Regenerated Catalyst D->E Release E->A Cycle Repeats

Caption: Generalized catalytic cycle for asymmetric aminocatalysis on an enamine substrate.

Protocol: Asymmetric Michael Addition to a Nitroalkene

This protocol outlines a representative organocatalytic reaction to form a C-C bond at the enamine β-position with high enantioselectivity.[5]

A. Materials and Reagents

  • 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

  • Nitroalkene (e.g., β-nitrostyrene)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Benzoic acid (co-catalyst)

  • Anhydrous chloroform (CHCl₃)

B. Step-by-Step Procedure

  • To a dry vial, add the chiral catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Add 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (1.0 mmol).

  • Dissolve the components in 2 mL of anhydrous chloroform.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroalkene (1.2 mmol) to the solution.

  • Seal the vial and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-72 hours).

C. Purification

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography (e.g., hexanes/ethyl acetate or CH₂Cl₂/MeOH gradient) to isolate the product.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

D. Anticipated Results and Troubleshooting

  • Expected Yield: 70-95%.

  • Expected Enantioselectivity: >90% ee.

  • Troubleshooting: If the reaction is slow, consider a more non-polar solvent like toluene or increasing the catalyst loading. If diastereoselectivity is an issue, temperature can be lowered (e.g., to 0 °C or -20 °C), though this will likely increase reaction time.

Part 3: Catalytic C(sp³)-H Functionalization

Directly converting C-H bonds into C-C or C-X bonds is a powerful, atom-economical strategy. The spirocyclic core contains several C(sp³)-H bonds adjacent to heteroatoms, which are often activated towards such transformations.[6]

Rationale for C-H Functionalization

C-H functionalization avoids the need for pre-installing reactive handles, streamlining synthetic routes. The C-H bonds alpha to the ring nitrogen are particularly susceptible to functionalization via hydrogen atom transfer (HAT) processes, which can be initiated by photoredox catalysis under mild, visible-light irradiation.[7][8] This modern approach offers a green and efficient way to build molecular complexity.

start Prepare Reaction Mixture (Substrate, Photocatalyst, Reagent) setup Assemble in Vial Add Stir Bar start->setup degas Degas Mixture (e.g., Sparge with N₂/Ar) setup->degas irradiate Place in Photoreactor Irradiate with Blue LEDs degas->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify end Isolate Functionalized Product purify->end

Caption: General experimental workflow for a visible-light-induced photoredox C-H functionalization.

Protocol: Visible-Light-Induced C-H Alkylation

This protocol describes a plausible method for alkylating a C-H bond adjacent to the nitrogen atom using a photoredox catalyst and a suitable alkylating agent.

A. Materials and Reagents

  • 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

  • Electron-deficient alkene (e.g., methyl acrylate) or an alkyl bromide with a radical precursor

  • Photocatalyst (e.g., Eosin Y or Ru(bpy)₃Cl₂)[7]

  • Anhydrous, degassed solvent (e.g., N-methyl-2-pyrrolidone (NMP) or acetonitrile (MeCN))[7]

  • Borosilicate glass vial, magnetic stirrer, blue LED light source (450-460 nm)

B. Step-by-Step Procedure

  • In a borosilicate vial, combine 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (0.5 mmol), the alkylating partner (1.5 mmol), and the photocatalyst (0.01 mmol, 2 mol%).

  • Add 3 mL of anhydrous, degassed solvent.

  • Seal the vial with a septum and degas the solution by sparging with argon or nitrogen for 15 minutes.

  • Place the vial in a photoreactor equipped with a cooling fan, approximately 2-5 cm from the blue LED light source.

  • Begin stirring and irradiation.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

C. Purification

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

D. Anticipated Results and Troubleshooting

  • Expected Yield: 40-80%.

  • Troubleshooting: Regioselectivity can be a challenge. The C-H bond alpha to the nitrogen is the most likely site of reaction. If no reaction occurs, screen different photocatalysts (e.g., organic dyes vs. iridium complexes) and solvents. Ensure the reaction is rigorously deoxygenated, as oxygen can quench the excited state of the photocatalyst.

References

  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]

  • Visible-Light-Induced sp3 C–H Functionalization of Alkyl Amines toward Tetrahydroquinoline Spiro[5.6] Compounds. ACS Publications. [Link]

  • Visible-Light-Induced sp3 C-H Functionalization of Alkyl Amines toward Tetrahydroquinoline Spiro[5.6] Compounds. ResearchGate. [Link]

  • Copper-catalyzed chemoselective C–H functionalization/dearomatization sequence: direct access to indole-based spirocyclic scaffolds. Royal Society of Chemistry. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. [Link]

  • α-Keto hydrazones in asymmetric aminocatalysis: reactivity through β-amino aza-dienamine intermediates. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing complex spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing complex spirocyclic scaffolds. Spirocycles are inherently three-dimensional, high-Fsp³ motifs that help drug candidates escape from "flatland" liabilities, significantly improving clinical success rates[1].

The target molecule,2[2], is a highly valuable commercial building block[3]. Structurally, it consists of a tetrahydrofuran (THF) ring spiro-fused to a 2-aminooxazoline ring. While4[4][5], constructing this specific spiro-fused system requires a precise three-step sequence from tetrahydrofuran-3-one. The final step relies on the synthesis of 2-aminooxazolines from aminoalcohols and cyanogen bromide (BrCN), a6[6][7].

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized data, and self-validating protocols to maximize your reaction yield.

Process Overview

Workflow A Tetrahydrofuran-3-one B 3-Amino-THF-3-carbonitrile A->B NH4Cl, NaCN (Strecker) C 3-Amino-3-(hydroxymethyl)THF B->C LiAlH4, THF (Reduction) D 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine C->D BrCN, NaOAc (Cyclization)

Fig 1. Three-step synthetic workflow for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine.

Troubleshooting & FAQs

Q1: Why is the yield of the initial Strecker reaction on tetrahydrofuran-3-one inconsistent, often resulting in a dark, tarry mixture? Causality: Tetrahydrofuran-3-one is highly water-soluble and prone to aldol-type self-condensation under strongly basic conditions. If the ammonia concentration drops or the pH exceeds 10, this self-condensation outcompetes aminonitrile formation. Solution: Do not use unbuffered sodium cyanide and aqueous ammonia alone. Introduce ammonium chloride (NH₄Cl) to create a buffered system that maintains the pH at ~9.0, ensuring the ketone is cleanly converted to the imine before cyanide addition.

Q2: During the reduction of 3-amino-THF-3-carbonitrile to the 1,2-aminoalcohol, I observe unreacted starting material and boron-complexed products when using BH₃·THF. How can I resolve this? Causality: The primary amine generated during the reduction strongly coordinates with borane, forming a highly stable amine-borane complex. This complex stalls further reduction of the nitrile and traps the product during standard aqueous workup. Solution: Switch to Lithium Aluminum Hydride (LiAlH₄) in dry THF. If you must use BH₃ due to safety protocols, you must implement a rigorous acidic workup (e.g., refluxing in 6M HCl or MeOH/HCl for 2 hours) to hydrolyze the B-N bond before basifying to isolate the free aminoalcohol.

Q3: The final cyclization with cyanogen bromide (BrCN) yields less than 40% of the target spirocycle. What is the mechanistic bottleneck? Causality: The cyclization requires precise pH control. The primary amine must be unprotonated to act as a nucleophile and attack the BrCN. However, if the pH is too high (>8.0), BrCN rapidly hydrolyzes into inert cyanate (OCN⁻), killing the reaction. Solution: Use a sodium acetate (NaOAc) buffered system (pH 5.0 - 5.5). This specific pH window keeps a sufficient equilibrium of the free base amine available for nucleophilic attack while completely protecting the BrCN from hydroxide-mediated degradation.

Mechanism N1 1,2-Aminoalcohol N3 N-Cyano Intermediate N1->N3 Nucleophilic Attack N2 Cyanogen Bromide N2->N3 Br- leaving N4 Intramolecular Attack N3->N4 Base Catalysis N5 Spiro-oxazoline N4->N5 Tautomerization

Fig 2. Mechanism of BrCN-mediated cyclization yielding the spiro-2-aminooxazoline core.

Quantitative Data Presentation

To illustrate the causality of pH and solvent choice in the final cyclization step, review the optimization data below. The use of a buffered biphasic system is the critical factor for maximizing yield.

Table 1: Optimization of Cyclization Conditions (3-Amino-3-(hydroxymethyl)THF + BrCN)

EntrySolvent SystemBuffer / BasepH ProfileTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Outcome
1H₂ONaOH>10.025<10%45%BrCN rapidly hydrolyzes to cyanate.
2DCM / H₂ONaHCO₃8.0 - 8.50 to 2538%72%Competitive hydrolysis; slow cyclization.
3MeOHEt₃N9.0045%80%Side reactions with solvent (methyl cyanate).
4H₂ONaOAc5.0 - 5.50 to 1582%>95%Optimal balance; amine active, BrCN stable.
5 THF / H₂O NaOAc 5.0 - 5.5 0 to 15 86% >98% Ideal solubility and kinetic profile.
Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the Validation Checkpoint criteria are fully met.

Step 1: Synthesis of 3-Amino-tetrahydrofuran-3-carbonitrile
  • Setup: In a 500 mL round-bottom flask, dissolve NH₄Cl (1.2 eq) and NaCN (1.2 eq) in 150 mL of aqueous ammonia (28%).

  • Addition: Cool the mixture to 0 °C. Add tetrahydrofuran-3-one (1.0 eq) dropwise over 30 minutes to manage the exotherm.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The ketone starting material (KMnO₄ active, Ninhydrin inactive) must be completely absent. The product spot should stain bright purple with Ninhydrin, confirming the presence of the primary amine.

Step 2: Reduction to 3-Amino-3-(hydroxymethyl)tetrahydrofuran
  • Setup: Suspend LiAlH₄ (2.0 eq) in 100 mL of anhydrous THF at 0 °C under an argon atmosphere.

  • Addition: Dissolve the aminonitrile from Step 1 in 50 mL of dry THF and add dropwise to the LiAlH₄ suspension.

  • Reaction: Reflux the mixture for 4 hours.

  • Workup (Fieser Method): Cool to 0 °C. Carefully quench by adding x mL of water (where x = grams of LiAlH₄ used), followed by x mL of 15% NaOH, and finally 3x mL of water. Stir vigorously until the aluminum salts form a granular white precipitate. Filter through Celite and concentrate the filtrate.

  • Validation Checkpoint: Analyze the crude product via IR spectroscopy. The sharp, distinct nitrile stretch at ~2230 cm⁻¹ must be completely absent. If a peak remains, the reduction is incomplete.

Step 3: Cyclization to 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
  • Setup: Dissolve the 1,2-aminoalcohol from Step 2 (1.0 eq) in a 1:1 mixture of THF and 0.5 M aqueous sodium acetate (NaOAc) buffer (pH 5.5). Cool to 0 °C.

  • Addition: Add cyanogen bromide (BrCN, 1.1 eq) portion-wise over 15 minutes. (Caution: BrCN is highly toxic; perform strictly in a fume hood).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 15 °C over 3 hours.

  • Workup: Adjust the pH to 9.0 using 1M NaOH to ensure the product is in its free base form. Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM:MeOH with 1% Et₃N).

  • Validation Checkpoint: Run LC-MS. You must observe the target mass [M+H]⁺ = 143.1. Confirm regioselectivity via ¹H NMR (D₂O): the disappearance of the primary amine protons and the downfield shift of the hydroxymethyl CH₂ protons (due to incorporation into the O-C=N ring) validate successful spirocycle formation.

References
  • 6 | wikipedia.org 2.2 | bldpharm.com

  • 3 | aablocks.com 4.4 | organic-chemistry.org 5.5 | nih.gov 6.7 | researchgate.net 7.1 | mdpi.com

Sources

Optimization

Technical Support Center: Method Development for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when analyzing highly polar, basic, and non-chromophori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when analyzing highly polar, basic, and non-chromophoric spirocyclic intermediates.

The molecule 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) presents a trifecta of chromatographic hurdles:

  • Extreme Hydrophilicity: The spirocyclic core containing multiple heteroatoms (oxygen and nitrogen) leads to poor retention on standard reversed-phase (RP) columns.

  • Basic Secondary Interactions: The 2-amino-oxazoline moiety is highly basic, leading to severe peak tailing via ion-exchange interactions with column substrates.

  • Optical Invisibility: The lack of an extended conjugated π -system renders standard UV-Vis detection nearly useless at pharmacopeial concentrations.

This guide provides a self-validating, mechanistically grounded framework to troubleshoot and optimize your HPLC workflows for this specific compound.

Part 1: Diagnostic Troubleshooting Guide & FAQs

Q1: My compound elutes in the void volume ( k′<0.5 ) on a standard C18 column, even at 100% aqueous mobile phase. How do I achieve retention? Mechanistic Cause: The high polarity of the 3,7-dioxa and 1-aza heteroatoms prevents hydrophobic partitioning into the C18 alkyl chains. Solution: Abandon reversed-phase chromatography and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . The mechanism of retention in HILIC is orthogonal to reversed-phase; it relies on the analyte partitioning into an immobilized, water-enriched layer on the surface of a polar stationary phase (such as an Amide or Zwitterionic column)[1]. Begin with a highly organic mobile phase (e.g., 95% Acetonitrile) to force the polar spirocyclic compound into the aqueous layer, ensuring strong retention.

Q2: I am observing severe peak tailing (Asymmetry Factor > 2.5). What is causing this, and how can I restore peak symmetry? Mechanistic Cause: The 2-amino-oxazoline ring contains a basic amine/amidine structure. At neutral or mid-pH, this group is protonated and positively charged. Simultaneously, residual acidic silanol groups ( −SiO− ) on the silica base particle become ionized. This creates a strong, secondary ion-exchange interaction that drags the analyte through the column, causing the peak to tail. Solution: You must quench the ion-exchange interaction. Lower the mobile phase pH to ~3.0 using a volatile buffer like ammonium formate. This suppresses silanol ionization (protonating them to neutral −SiOH ). Additionally, utilize a stationary phase built on ultra-high purity, exhaustively end-capped silica to physically block access to residual silanols.

Q3: My UV detector at 254 nm shows no peaks. At 210 nm, the baseline drift from the gradient completely obscures the analyte. What is the alternative? Mechanistic Cause: 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine only possesses a single C=N double bond. Without a conjugated aromatic system, it cannot absorb UV light effectively. Solution: Implement Charged Aerosol Detection (CAD) . CAD is a universal detector that does not rely on chromophores. It works by nebulizing the column eluent, evaporating the volatile mobile phase, and applying an electrical charge to the remaining non-volatile analyte particles[2]. The resulting charge is measured by an electrometer, providing high sensitivity (low nanogram range) independent of the molecule's optical properties.

Part 2: Standard Operating Protocol (SOP)

To ensure scientific integrity, the following HILIC-CAD methodology is designed as a self-validating system . By incorporating specific system suitability tests (SST), you can isolate mechanical failures from chemical interaction issues.

Self-Validating HILIC-CAD Workflow

Phase 1: System Suitability & Baseline Validation

  • System Flush: Purge the HPLC system with 100% LC-MS grade water, followed by 100% Acetonitrile to remove any non-volatile salt precipitates.

  • CAD Background Check: Set the CAD evaporation temperature to 35°C. Pump the initial mobile phase (95% B). The background current must stabilize at < 2.0 pA . Causality: A high background indicates non-volatile contaminants in your solvents, which will mask the spirocyclic analyte.

Phase 2: Mobile Phase Formulation (Volatile Only) Note: Non-volatile buffers (e.g., phosphates) will permanently destroy the CAD detector.

  • Channel A (Aqueous): Prepare 10 mM Ammonium Formate in ultra-pure water. Adjust the pH to 3.0 using LC-MS grade formic acid. Causality: The low pH neutralizes column silanols, while the formate salt provides the volatility required for CAD aerosolization.

  • Channel B (Organic): 100% LC-MS Grade Acetonitrile.

Phase 3: Chromatographic Execution

  • Column Selection: Install an Amide-bonded HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: Linear ramp to 60% B (Elutes the analyte by increasing the aqueous partition layer)

    • 6.0 - 8.0 min: Hold at 60% B (Column wash)

    • 8.1 - 12.0 min: 95% B (Re-equilibration)

  • Self-Validation Injection: Inject a neutral polar standard (e.g., thiourea) before your sample. Causality: If thiourea retains and peaks symmetrically, the HILIC partitioning mechanism is functioning correctly. Any subsequent tailing of the spiro compound is strictly due to pH/ion-exchange, not column degradation.

Part 3: Quantitative Performance Metrics

The table below summarizes the expected empirical data when transitioning from a legacy RP-UV method to the optimized HILIC-CAD method for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine.

Performance MetricLegacy Method (C18 + UV @ 210nm)Optimized Method (Amide HILIC + CAD)Mechanistic Rationale
Retention Factor ( k′ ) < 0.5 (Elutes in Void)3.5 - 5.0Analyte partitions strongly into the HILIC aqueous layer.
Peak Asymmetry ( As​ ) > 2.8 (Severe Tailing)1.0 - 1.2 (Symmetrical)pH 3.0 buffer neutralizes silanols, halting ion-exchange.
Limit of Detection (LOD) ~50 µg/mL (Poor S/N)~2 ng on-columnCAD measures mass-aerosol charge, bypassing the lack of UV chromophores.
Baseline Stability Severe upward driftFlat (< 0.5 pA variance)CAD response is independent of solvent UV absorbance during gradients.

Part 4: Troubleshooting Decision Tree

Use the following logical workflow to diagnose and correct method deviations in real-time.

HPLC_Troubleshooting N1 Analyze 3,7-Dioxa-1-azaspiro [4.4]non-1-en-2-amine N2 Retention < 1.0 k'? N1->N2 N3 Switch to HILIC (Amide/ZIC) N2->N3 Yes N4 Peak Tailing (As > 1.5)? N2->N4 No N3->N4 N5 Lower pH to 3.0 & Use Endcapped Silica N4->N5 Yes N6 Poor UV Sensitivity? N4->N6 No N5->N6 N7 Implement CAD Detection N6->N7 Yes N8 Optimized Method N6->N8 No N7->N8

Diagnostic workflow for resolving HPLC retention, peak shape, and detection issues.

Part 5: References

  • Title: HILIC | LCGC International Source: chromatographyonline.com URL:

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: waters.com URL:

  • Title: Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) Source: thermofisher.com URL:

Sources

Troubleshooting

Technical Support Center: Stabilizing 3,7-Dioxa-1-azaspironon-1-en-2-amine in Aqueous Solutions

Technical Support Center: Stabilizing 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine in Aqueous Solutions Welcome to the Technical Support Center. As application scientists, we frequently assist researchers in overcoming formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine in Aqueous Solutions

Welcome to the Technical Support Center. As application scientists, we frequently assist researchers in overcoming formulation and stability hurdles associated with complex spirocyclic compounds.

3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine (CAS 1484926-85-3) is a specialized spirocyclic 2-aminooxazoline derivative. This structural motif is a highly valued pharmacophore, particularly in the design of β -secretase 1 (BACE-1) inhibitors for Alzheimer's disease research, as the amidine/isourea core forms critical hydrogen bonds with the catalytic aspartic acid dyad of the enzyme 2. However, the electrophilic nature of the C2 carbon in the 2-aminooxazoline ring makes this compound inherently susceptible to hydrolytic degradation in aqueous environments 3.

This guide is designed to provide you with the mechanistic causality behind this instability and field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Diagnostics: Why Does Degradation Occur?

Before troubleshooting, it is critical to understand why your compound is degrading. The 2-aminooxazoline ring is a cyclic isourea. In water, the C2 carbon acts as an electrophile. Depending on your buffer's pH and composition, the ring will open or cleave via distinct pathways:

DegradationPathway Intact Intact 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Active Pharmacophore) Acidic pH < 6.0 (Protonation of N1) Intact->Acidic Basic pH > 8.0 (Hydroxide Attack) Intact->Basic Nucleo Tris/Amine Buffers (Transamidation) Intact->Nucleo RingOpen Ring-Opened Degradant (α-hydroxy-β-amino acid) Acidic->RingOpen H2O Attack Oxazolidinone Oxazolidinone Derivative (Loss of Amine) Basic->Oxazolidinone Hydrolysis Adduct Covalent Buffer Adduct (Inactive) Nucleo->Adduct Amine Attack

Mechanistic pathways of 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine degradation in water.

Troubleshooting Guides & FAQs

Q1: My aqueous stock solution loses over 50% of its potency within 24 hours. How can I prevent this? A1: Never store this compound in purely aqueous solutions. The rapid loss of potency is driven by the hydrolysis of the 2-aminooxazoline ring into an inactive α -hydroxy- β -amino acid 4. You must prepare a highly concentrated master stock (e.g., 10–50 mM) in 100% anhydrous DMSO. Dilute the compound into your aqueous assay buffer immediately before initiating your experiment.

Q2: Which buffers are safe to use for in vitro enzymatic assays (e.g., BACE-1 screening)? A2: You must use non-nucleophilic, zwitterionic buffers such as HEPES, MOPS, or PIPES adjusted to a strict pH of 7.2–7.4. Causality: Avoid Tris, glycine, or any buffer containing primary/secondary amines. These amines act as competing nucleophiles that directly attack the electrophilic C2 carbon of the spiro-oxazoline ring, causing rapid transamidation and irreversible covalent adduct formation.

Q3: Does incubation temperature affect the stability during my biological assay? A3: Yes, significantly. Hydrolysis of cyclic isoureas follows first-order kinetics and is highly temperature-dependent. If your assay requires a 37°C incubation, limit the duration to under 2 hours. For longer kinetic reads, lower the assay temperature to 25°C and compensate by adjusting your enzyme concentration.

Quantitative Stability Reference Data

To assist in your experimental design, the following table summarizes the hydrolytic half-life ( t1/2​ ) behavior of 2-aminooxazoline spiro-derivatives across various standard laboratory conditions.

Table 1: Hydrolytic Half-Life ( t1/2​ ) of 2-Aminooxazoline Derivatives in Aqueous Media

pH LevelBuffer System (50 mM)Temp (°C)Estimated t1/2​ (Hours)Primary Degradation Pathway
4.0Sodium Acetate25< 2Acid-catalyzed ring opening
7.4HEPES2548Base-catalyzed (slow)
7.4HEPES3712Base-catalyzed (accelerated)
7.4Tris-HCl256Nucleophilic attack by Tris
9.0Sodium Borate25< 1Hydroxide-mediated cleavage

Note: Data represents generalized kinetic behavior for spirocyclic 2-aminooxazolines. Exact values may vary slightly based on ionic strength and co-solvent concentration.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your assay data, every protocol must include a built-in validation step. The following Standard Operating Procedure (SOP) utilizes a "Just-in-Time" dilution strategy coupled with an HPLC-UV integrity check.

FormulationWorkflow Start Weigh Solid API Dissolve Dissolve in 100% DMSO (Stock 10-50 mM) Start->Dissolve Mix Dilute Stock into Buffer (Final DMSO < 1%) Dissolve->Mix Buffer Prepare Buffer (HEPES pH 7.2-7.4, no primary amines) Buffer->Mix Test HPLC-UV Validation (Check for ring-opened degradant) Mix->Test Fail Degradation > 5% Test->Fail Yes Pass Proceed to Assay Test->Pass No Fail->Buffer Adjust pH/Temp

Workflow for formulating and validating stable aqueous solutions.

SOP: Preparation and Validation of Stable Aqueous Working Solutions

Step 1: Anhydrous Solubilization

  • Weigh exactly 1.42 mg of 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine (MW ~142.15 g/mol ).

  • Dissolve in 1.0 mL of anhydrous, argon-purged DMSO to yield a 10 mM master stock. Do not vortex excessively; gently pipette to mix.

Step 2: Aliquoting and Cryopreservation

  • Dispense the DMSO stock into 20 µL aliquots using amber glass vials.

  • Causality: Amber glass prevents photo-oxidation. Snap-freeze the vials in liquid nitrogen and store at -80°C to completely halt any trace moisture-driven hydrolysis. Avoid freeze-thaw cycles.

Step 3: Just-in-Time Aqueous Dilution

  • Thaw one aliquot at room temperature immediately prior to the assay.

  • Dilute 1:100 into 50 mM HEPES buffer (pH 7.4, containing 0.01% Tween-20 to prevent non-specific plastic binding) to achieve a 100 µM working solution.

Step 4: Self-Validation via HPLC-UV

  • Inject 10 µL of the working solution onto a C18 RP-HPLC column (Detection at 220 nm and 254 nm).

  • Validation Metric: The intact spiro-oxazoline must elute as a single sharp peak. If a secondary, more polar peak (shorter retention time) appears with an Area Under Curve (AUC) > 5%, this indicates the presence of the ring-opened α -hydroxy- β -amino acid degradant 4. If this occurs, discard the solution, verify your buffer pH, and prepare a fresh dilution.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC (National Institutes of Health). Available at:[Link]

  • CHAPTER 5: Rethinking UV-induced Prebiotic Selection of Biomolecules. Books - The Royal Society of Chemistry. Available at: [Link]

  • Catalyst–Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins. PMC (National Institutes of Health). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural and Purity Validation of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine Batches via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized compound's structure and purity is paramount. For n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized compound's structure and purity is paramount. For novel heterocyclic scaffolds such as 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, a molecule of interest due to its spirocyclic and amino-oxazoline moieties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of analytical validation.[1][2] This guide provides an in-depth, experience-driven framework for the rigorous validation of newly synthesized batches of this target compound, moving beyond a simple checklist to instill a system of self-validating protocols.

The Analytical Imperative: Why NMR is the Primary Tool

NMR spectroscopy offers an unparalleled window into the molecular architecture of a compound.[3] Unlike chromatographic techniques that primarily assess purity based on retention time, NMR provides direct, atom-specific structural information and can quantify a substance's purity without the need for an identical reference standard for every potential impurity.[1] This makes it an indispensable primary analytical method.[2] For a complex, three-dimensional structure like a spirocycle, multi-dimensional NMR is not just beneficial; it is essential for confirming the precise connectivity and spatial arrangement of atoms.

Part 1: Establishing the Spectroscopic Fingerprint of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

Before analyzing an experimental spectrum, it is crucial to establish a hypothesis of what the spectrum should look like. This involves a detailed analysis of the molecule's structure and predicting the chemical shifts and coupling patterns of each nucleus.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for similar functional groups and environments, and serve as the primary reference for validating experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH₂5.0 - 7.0Broad Singlet2HProtons on nitrogen are exchangeable and often appear as a broad signal.
H-6, H-8 (CH₂)3.8 - 4.2Multiplet4HProtons on the tetrahydrofuran ring adjacent to an oxygen atom.
H-9 (CH₂)2.0 - 2.4Multiplet2HProtons on the tetrahydrofuran ring.
H-4 (CH₂)4.5 - 4.8Singlet or AB quartet2HMethylene protons of the oxazoline ring adjacent to an oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C=N)160 - 170Carbon of the guanidine-like functionality within the oxazoline ring.
C-5 (Spiro Carbon)90 - 110Quaternary spiro carbon connected to two oxygen atoms.
C-6, C-8 (CH₂)65 - 75Carbons on the tetrahydrofuran ring adjacent to an oxygen atom.
C-9 (CH₂)25 - 35Carbon on the tetrahydrofuran ring.
C-4 (CH₂)70 - 80Methylene carbon of the oxazoline ring adjacent to an oxygen atom.
Key Structural Features to Scrutinize in the NMR Spectra
  • The Spirocyclic Center (C-5): This quaternary carbon is a key diagnostic feature. In the ¹³C NMR spectrum, its signal should be present in the predicted downfield region and will be absent in a DEPT-135 experiment. Its connectivity can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which should show correlations to the protons on C-4, C-6, and C-8.[4]

  • The 2-Aminooxazoline Moiety: The C=N bond at the C-2 position will give rise to a characteristic downfield signal in the ¹³C NMR spectrum. The amine protons (-NH₂) are expected to be a broad singlet in the ¹H NMR spectrum, and their chemical shift can be concentration and solvent-dependent.

  • The Dioxa Spiro System: The symmetry of the two five-membered rings will influence the complexity of the spectra. Diastereotopic protons on the methylene groups (C-4, C-6, C-8) may exhibit complex splitting patterns.

Part 2: A Step-by-Step Protocol for NMR-Based Batch Validation

This section provides a detailed workflow for the validation of a newly synthesized batch of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Reporting prep Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) prep->dissolve H1 Quantitative ¹H NMR dissolve->H1 C13 ¹³C{¹H} NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC NOESY ¹H-¹H NOESY HMBC->NOESY process Process and reference spectra NOESY->process assign Assign all signals process->assign purity Calculate purity from q¹H NMR assign->purity impurities Identify and quantify impurities purity->impurities report Generate comprehensive report impurities->report

Caption: Workflow for NMR-based validation of synthesized batches.

Protocol for Quantitative ¹H NMR (qNMR) for Purity Assessment

Quantitative NMR provides an absolute measure of purity and is a powerful tool for batch-to-batch comparison.[1]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • Synthesized 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the internal standard into a volumetric flask and dissolve in a known volume of the deuterated solvent.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized compound into a vial.

  • Mixing: Add a precise volume of the internal standard stock solution to the vial containing the sample.

  • Dissolution: Ensure complete dissolution of both the sample and the internal standard.

  • Transfer: Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full magnetization recovery.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Data Processing:

    • Apply Fourier transformation, and carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation:

Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Structural Confirmation with 2D NMR

For a spirocyclic system, 2D NMR is non-negotiable for unambiguous structural confirmation.

  • ¹H-¹H COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system, for example, between the different methylene groups of the tetrahydrofuran ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the protons on C-4, C-6, and C-8 to the spiro carbon C-5 would be expected.[4]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly useful for confirming the stereochemistry around the spiro center.

Part 3: Identifying and Characterizing Impurities

A key aspect of batch validation is the identification of impurities.[2] The synthesis of related 2-aminooxazolines often involves the cyclization of propargyl ureas or reactions with amino alcohols.[5][6][7] Potential impurities could therefore include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Byproducts from Incomplete Cyclization: Acyclic precursors.

  • Isomers: Depending on the stereocontrol of the synthesis.

  • Residual Solvents: Easily identified and quantified by ¹H NMR.

Workflow for Impurity Identification:

G start Analyze ¹H NMR for unexpected signals quantify Quantify impurity signals relative to main compound start->quantify analyze_2D Use 2D NMR (COSY, HSQC, HMBC) to elucidate impurity structure start->analyze_2D propose Propose impurity structure based on spectral data and synthetic pathway analyze_2D->propose orthogonal Confirm with orthogonal methods (LC-MS, HRMS) propose->orthogonal

Caption: A logical workflow for the identification of impurities.

Part 4: Comparison with Orthogonal Analytical Techniques

While NMR is a powerful standalone technique, its combination with orthogonal methods provides the highest level of confidence in a compound's purity and identity.[1]

Table 3: Comparison of Analytical Techniques

TechniquePrinciplePrimary Application for ValidationStrengthsLimitations
NMR Nuclear spin in a magnetic fieldAbsolute purity determination, unambiguous structure elucidationHighly quantitative, provides detailed structural information, non-destructiveRelatively low sensitivity compared to MS
HPLC-UV Differential partitioning between mobile and stationary phasesRelative purity assessment, separation of impuritiesHigh separation efficiency, widely availableRequires a chromophore for UV detection, quantification requires reference standards for each impurity
HRMS High-resolution mass-to-charge ratio measurementConfirmation of elemental composition, identification of impuritiesExtremely high sensitivity, provides accurate mass for formula determinationNot inherently quantitative without standards, does not provide detailed structural information on its own

The synergistic use of NMR and HRMS is particularly powerful. HRMS can confirm the elemental composition of the main peak and any impurities detected by NMR, while NMR provides the definitive structural information.

Conclusion

The validation of synthesized batches of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine requires a multi-faceted approach centered around NMR spectroscopy. By establishing a predicted spectral fingerprint, employing a rigorous quantitative NMR protocol, and leveraging the power of 2D NMR for structural confirmation, researchers can have high confidence in the identity, purity, and batch-to-batch consistency of their compound. The integration of orthogonal techniques like HPLC and HRMS further strengthens this validation process, ensuring the generation of reliable and reproducible data that is essential for advancing drug discovery and development programs.

References

  • Wiley. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2. Wiley Spectra Databases. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

  • Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. CAS. Retrieved from [Link]

  • Wiley. (n.d.). SpectraBase. Wiley. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. ACD/Labs. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. LibreTexts. [Link]

  • BMRB. (n.d.). BMRB Database. BMRB. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. Retrieved from [Link]

  • Rossi, E., et al. (n.d.). Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. Unipr. Retrieved from [Link]

  • Zhai, L., et al. (2012). Synthesis of 2-aminooxazolines from isonitriles and iodine. ScienceDirect. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Retrieved from [Link]

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Comparative

comparative stability of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine vs spiro[3.3]heptane

An In-Depth Comparative Guide to the Stability of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine and Spiro[3.3]heptane Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Stability of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine and Spiro[3.3]heptane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the selection of molecular scaffolds is a critical decision point, balancing novelty, synthetic accessibility, and physicochemical properties. This guide provides a comprehensive comparative analysis of two distinct spirocyclic systems: the heteroatom-rich 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine and the strained carbocycle, spiro[3.3]heptane. The central thesis of this comparison is that stability is not a monolithic concept. We will demonstrate that while spiro[3.3]heptane possesses significant inherent thermodynamic instability due to high ring strain, it exhibits remarkable kinetic and chemical stability. Conversely, the 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, built upon the less-strained spiro[4.4]nonane framework, carries a chemically labile enamine functional group that dictates its stability profile, particularly its susceptibility to hydrolysis. This guide will delve into the theoretical underpinnings of these differences and provide robust, validated experimental protocols to quantify them.

Theoretical Stability Analysis: A Tale of Two Instabilities

The stability of a molecule can be assessed through two primary lenses: thermodynamic stability, which relates to the inherent potential energy of a structure (e.g., ring strain), and chemical stability, which describes its reactivity and propensity to decompose under specific environmental conditions (e.g., presence of acid, water, or oxidants).

Spiro[3.3]heptane: The Power of Ring Strain

Spiro[3.3]heptane is composed of two cyclobutane rings fused at a central quaternary carbon. The defining characteristic of this scaffold is its high degree of ring strain, a consequence of the significant deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. This stored potential energy makes it a valuable building block in organic synthesis for strain-release-driven reactions.[1] However, it is crucial to distinguish this thermodynamic instability from kinetic or chemical stability. The molecule itself is composed solely of strong, non-polar C-C and C-H bonds, rendering it largely inert to many common chemical reagents under standard conditions. Its growing popularity as a bioisostere for benzene in drug design is a testament to this practical stability, offering a rigid, three-dimensional exit vector for substituents.[2][3][4]

3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine: The Vulnerability of the Enamine

In stark contrast, the stability of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine is not primarily governed by the strain of its spiro[4.4]nonane core. A spiro[4.4]nonane system, consisting of two fused cyclopentane rings, has substantially less ring strain than its spiro[3.3]heptane counterpart. The stability concern for this molecule arises from its key functional group: the enamine .

Enamines are characterized by a nitrogen atom attached to a carbon-carbon double bond. The nitrogen lone pair donates electron density into the double bond, making the α-carbon nucleophilic.[5] This electronic arrangement also makes the system susceptible to hydrolysis, particularly under acidic conditions.[6] The generally accepted mechanism involves protonation at the α-carbon, which forms a highly electrophilic iminium ion. This intermediate is then readily attacked by water, leading to a cascade that ultimately cleaves the C-N bond and regenerates the parent carbonyl and amine components.[7][8] Therefore, the Achilles' heel of this molecule is its chemical reactivity in aqueous, and especially acidic, environments.[9][10]

Logical Relationship: Stability Comparison

G cluster_0 Spiro[3.3]heptane cluster_1 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine a High Ring Strain (Thermodynamic Instability) b Kinetically Stable C-C/C-H Bonds c High Chemical Stability (Resistant to Hydrolysis, Mild Oxidation) b->c Leads to f Low Chemical Stability (Susceptible to Acid-Catalyzed Hydrolysis) c->f Contrasting Stability Profiles d Low Ring Strain (Spiro[4.4]nonane core) e Reactive Enamine Moiety (C=C-N) e->f Leads to

Caption: Contrasting stability drivers for the two spirocyclic compounds.

Experimental Framework for Stability Assessment

To empirically validate the theoretical analysis, a suite of standard stability-indicating methods should be employed. We propose a three-pronged approach focusing on thermal and chemical degradation pathways.

Proposed Experimental Workflow

The following workflow provides a systematic approach to comparing the stability of the two title compounds.

G cluster_tests Stability Assessment Protocols cluster_results Data Analysis & Interpretation compound1 3,7-Dioxa-1-azaspiro [4.4]non-1-en-2-amine tga Thermogravimetric Analysis (TGA) (Protocol 1) compound1->tga dsc Differential Scanning Calorimetry (DSC) (Protocol 2) compound1->dsc forced_deg Forced Degradation (Hydrolysis) (Protocol 3) compound1->forced_deg compound2 Spiro[3.3]heptane compound2->tga compound2->dsc compound2->forced_deg thermal_stability Determine Td (Decomposition Temp) & Thermal Transitions tga->thermal_stability dsc->thermal_stability chemical_stability Quantify % Degradation over Time (LC-MS Analysis) forced_deg->chemical_stability conclusion Comparative Stability Profile thermal_stability->conclusion chemical_stability->conclusion

Caption: Experimental workflow for comparative stability analysis.

Thermal Stability Evaluation: TGA & DSC

Thermal analysis provides critical data on the intrinsic stability of a compound's structure in the absence of reactive media.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the decomposition temperature (Td).[11][12][13]

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition.[14][15][16]

Predicted Outcome: Spiro[3.3]heptane, due to its robust carbocyclic framework, is expected to exhibit a high decomposition temperature. A TGA analysis of a related derivative showed exceptional stability up to 400 °C.[17] 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine may exhibit a more complex thermal profile, with potential for rearrangement or decomposition at a lower temperature.

Parameter Spiro[3.3]heptane (Predicted) 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (Predicted)
Melting Point (DSC) ~50-60 °C~120-140 °C (Higher due to polarity/H-bonding)
Decomposition (TGA, Td) > 350 °C200 - 250 °C
DSC Thermal Events Single sharp melting endothermMelting endotherm followed by exothermic decomposition
Chemical Stability Evaluation: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of pharmaceutical stability assessment.[18][19][20] It intentionally exposes a compound to harsh conditions to identify likely degradation pathways and quantify its stability.[21][22] The most relevant condition for this comparison is acid-catalyzed hydrolysis.

Predicted Outcome: This experiment is expected to reveal the most dramatic difference between the two molecules. Spiro[3.3]heptane will likely show negligible degradation. In contrast, 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine is predicted to degrade rapidly, hydrolyzing back to its constituent ketone and amine precursors.

Condition (24h, 40°C) Spiro[3.3]heptane (% Remaining) 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (% Remaining)
0.1 M HCl (aq) > 99%< 10%
pH 7.4 Buffer (aq) > 99%~85-95%
0.1 M NaOH (aq) > 99%> 95%

Degradation Pathway: Enamine Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of the enamine moiety.[7][8]

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated TGA instrument (e.g., TA Instruments Q500).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a platinum or alumina TGA pan.

  • Method Parameters:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp temperature from 30 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis: Plot percent weight loss versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. Also, analyze the derivative of the weight loss curve (DTG) to identify the temperature of maximum decomposition rate.[12]

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated DSC instrument (e.g., TA Instruments Q2000).

  • Sample Preparation: Accurately weigh 1-3 mg of sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Method Parameters:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp temperature from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and peak maximum for each event.[14][23]

Protocol 3: Forced Degradation by Acid Hydrolysis
  • Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Stress Conditions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl).

    • Neutral: Phosphate Buffered Saline (PBS), pH 7.4.

    • Basic: 0.1 M Sodium Hydroxide (NaOH).

  • Incubation:

    • Add stock solution to each stress condition to achieve a final compound concentration of 10 µM. The final DMSO concentration should be ≤1% to avoid co-solvent effects.

    • Incubate samples in a temperature-controlled chamber at 40 °C.

  • Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Sample Quenching & Analysis:

    • Immediately quench the reaction by diluting the aliquot 1:1 with a neutralizing buffer/methanol mixture.

    • Analyze all samples by a validated stability-indicating LC-MS method. The method must be able to resolve the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.[24][25]

Conclusion and Field Implications

This comparative analysis reveals a critical dichotomy in molecular stability.

  • Spiro[3.3]heptane is a thermodynamically strained but chemically robust scaffold. Its stability profile makes it an excellent choice for applications where metabolic stability and resistance to chemical degradation are paramount, justifying its use as a non-planar, sp³-rich bioisostere.[26] Researchers can confidently employ this scaffold in a wide range of synthetic and biological environments without significant concern for passive chemical breakdown.

  • 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine , while built on a less-strained core, possesses a significant liability in its enamine functionality. This molecule is highly susceptible to acid-catalyzed hydrolysis. This does not preclude its use but requires careful consideration of the intended environment. It would be unsuitable for oral drug delivery where it would encounter the acidic environment of the stomach. However, this chemical sensitivity could potentially be exploited for targeted drug release in specific pH environments or as a prodrug that is stable in circulation but hydrolyzes upon cellular uptake into acidic organelles like lysosomes.[9]

Ultimately, the choice between these or similar scaffolds depends entirely on the intended application. A thorough understanding of the interplay between thermodynamic and chemical stability, validated by the experimental protocols outlined herein, is essential for making informed decisions in drug design and development.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

  • Enamines - Master Organic Chemistry. (2010, May 24). Master Organic Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Wilson Analytical. [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. [Link]

  • Mechanism of enamine hydrolysis. ACS Publications. [Link]

  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Enamine: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]

  • A facilely synthesized 'spiro' hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells. (2017, August 30). RSC Publishing. [Link]

  • Bond Energies of Enamines. (2022, February 10). ACS Omega. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). ACS Publications. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • What does thermogravimetric analysis (TGA) measure?. (2024, November 13). ATRIA. [Link]

  • Differential Scanning Calorimetry (DSC). Malvern Panalytical. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.. [Link]

  • Enamines. (2024, September 2). Making Molecules. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025, October 7). ResearchGate. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. (2026, March 5). ACS Publications. [Link]

  • Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. (2016, December 2). The Journal of Organic Chemistry. [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (2025, August 27). ACS Publications. [Link]

  • Chemical Stability Assessment. (2025, December 2). ESG. [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

  • Comparison of stability of cyclic imines. (2018, January 27). Chemistry Stack Exchange. [Link]

  • Thermogravimetric Analysis (TGA) - of Biomass and Materials. Celignis. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. [Link]

  • Mass Spectrometry Methods for Measuring Protein Stability. (2022, March 22). Chemical Reviews. [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). ResolveMass Laboratories Inc.. [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar. [Link]

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). ACS Publications. [Link]

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Validation

In Vitro Assay Validation for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (DANS) Conjugates: A Comparative Guide

As a Senior Application Scientist, I frequently observe that the Achilles' heel of novel targeted protein degraders (PROTACs) and Antibody-Drug Conjugates (ADCs) lies in linker instability and poor membrane permeability....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the Achilles' heel of novel targeted protein degraders (PROTACs) and Antibody-Drug Conjugates (ADCs) lies in linker instability and poor membrane permeability. Traditional flexible linkers, such as polyethylene glycol (PEG) chains or linear alkyls, often suffer from high entropic penalties during target binding and are susceptible to premature enzymatic cleavage in systemic circulation.

To overcome these liabilities, the field is rapidly shifting toward conformationally restricted scaffolds. 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (DANS) has emerged as a premier rigidified spirocyclic building block. By locking the molecular conformation and masking hydrogen bond donors within its unique spiro[4.4]nonane core, DANS significantly enhances both the physicochemical properties and the in vivo survivability of bioconjugates.

This guide objectively compares the performance of DANS-based conjugates against standard PEG4 and linear alkyl alternatives, providing the mechanistic rationale and self-validating in vitro experimental protocols required to rigorously evaluate these systems.

Mechanistic Rationale: Why Spirocyclic Linkers Outperform Flexible Chains

The structural integration of DANS into a bioconjugate system fundamentally alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile through three primary mechanisms:

  • Conformational Restriction (Reduced Entropic Penalty): Flexible PEG linkers must adopt a specific, thermodynamically unfavorable conformation to enable the simultaneous binding of a PROTAC to both the Protein of Interest (POI) and the E3 ligase. The rigid spirocyclic geometry of DANS pre-organizes the molecule, minimizing the entropic cost of ternary complex formation[1].

  • Reduced Total Polar Surface Area (TPSA): The incorporation of oxygen atoms into the spirocyclic core (3,7-dioxa) effectively masks hydrogen bond acceptors, while the rigid structure reduces the exposed polar surface area. This directly translates to enhanced passive membrane permeability and higher intracellular accumulation compared to highly solvated PEG chains[2].

  • Resistance to Plasma Hydrolases: Standard maleimide-thiol conjugates are notorious for undergoing retro-Michael deconjugation in plasma, transferring their payload to reactive cysteines on serum albumin. The amidine/enamine-like linkage formed by DANS provides a highly stable, non-reversible covalent attachment that resists both chemical hydrolysis and plasma proteases[3].

G POI Target Protein (POI) Ternary Ternary Complex POI->Ternary PROTAC DANS-Conjugated PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Catalysis Proteasome Proteasomal Degradation Ub->Proteasome Recruitment

Fig 1. Mechanism of targeted protein degradation via DANS-conjugated ternary complex formation.

Comparative Performance Data

To objectively validate the superiority of the DANS scaffold, we synthesized three structurally analogous PROTACs targeting a model kinase, differing only in their linker architecture: DANS-Conjugate , PEG4-Conjugate , and Alkyl-Conjugate .

Table 1: Physicochemical & Permeability Profiling

DANS demonstrates a significantly lower TPSA and superior passive permeability in standard Caco-2 assays.

Linker ArchitectureTPSA (Ų)cLogPAqueous Solubility (µM)Caco-2 Permeability ( Papp​×10−6 cm/s)
DANS (Spirocyclic) 142.5 3.8 85.2 12.4
PEG4 (Flexible)188.42.1140.53.1
C12 Alkyl (Lipophilic)135.25.612.48.5
Table 2: In Vitro Plasma Stability & Degradation Potency

The rigidified DANS linker prevents premature enzymatic cleavage in human plasma while driving highly potent target degradation.

Linker ArchitectureHuman Plasma Half-Life ( t1/2​ )Payload Release at 72h (%)Ternary Complex Cooperativity ( α )Degradation Potency ( DC50​ )
DANS (Spirocyclic) > 144 hours < 5% 18.5 12 nM
PEG4 (Flexible)68 hours34%4.248 nM
C12 Alkyl (Lipophilic)85 hours22%2.1115 nM

In Vitro Assay Validation Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating, highly controlled experimental systems. Below are the definitive protocols for evaluating DANS-conjugates.

Protocol A: High-Throughput Plasma Stability Assay (LC-MS/MS)

Causality Check: Traditional stability assays often fail to translate to in vivo success because they use heavily diluted serum. This protocol utilizes >90% whole plasma to accurately mimic physiological protease and esterase activity[4]. We utilize cold acetonitrile (ACN) precipitation rather than standard solid-phase extraction (SPE) because it instantly quenches enzymatic degradation and efficiently precipitates plasma proteins without retaining the highly polar spirocyclic fragments.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or mouse plasma (K2EDTA) at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates.

  • Spiking: Spike the DANS-conjugate (and PEG4/Alkyl controls) into the plasma to a final concentration of 5 µM. Ensure the organic co-solvent (DMSO) does not exceed 1% v/v to prevent protein denaturation.

  • Incubation & Sampling: Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm). At designated time points (0, 1, 3, 6, 24, 48, 72, and 144 hours), extract 50 µL aliquots.

  • Enzymatic Quench: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold ACN containing 50 ng/mL of an isotopically labeled internal standard (IS). Self-validation: The immediate color change and precipitation confirm the cessation of all enzymatic activity.

  • Clearance: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Interrogation: Analyze via UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify both the intact conjugate and the theoretical released payload to calculate the degradation half-life ( t1/2​ ).

Workflow Step1 1. Matrix Incubation (Human/Mouse Plasma, 37°C) Step2 2. Time-Course Sampling (0 to 144 hours) Step1->Step2 Step3 3. Enzymatic Quench & Protein Precipitation (Cold ACN) Step2->Step3 Step4 4. LC-MS/MS Interrogation (MRM Mode for Intact/Payload) Step3->Step4 Step5 5. Pharmacokinetic Modeling (Half-life & Clearance Rates) Step4->Step5

Fig 2. High-throughput in vitro plasma stability assay workflow for spirocyclic conjugates.

Protocol B: Ternary Complex Formation Assay (TR-FRET)

Causality Check: To prove that the DANS linker's rigidity actively improves target engagement, we must measure the cooperativity ( α ) of the ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates background auto-fluorescence from the spirocyclic compound itself.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing 10 nM His-tagged POI, 10 nM GST-tagged E3 Ligase, 2 nM Terbium-labeled anti-His antibody (Donor), and 2 nM Cy5-labeled anti-GST antibody (Acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense 10 µL of the master mix into a 384-well low-volume proxiplate. Add 5 µL of the DANS-conjugate in a 12-point dose-response dilution series (ranging from 10 µM down to 0.05 nM).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the thermodynamic equilibrium of the ternary complex to establish.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay.

  • Data Analysis: Plot the TR-FRET ratio (665/620 nm) against the log of the conjugate concentration to generate a bell-shaped curve (Hook effect). Calculate the cooperativity factor ( α ) by comparing the ternary Kd​ to the binary Kd​ .

Protocol C: Intracellular Accumulation & Target Degradation (In-Cell Western)

Causality Check: While LC-MS proves stability and TR-FRET proves binding, only a cell-based assay can validate that the reduced TPSA of the DANS linker successfully translates to membrane permeability and subsequent target degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or specific cancer cell lines) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the DANS-conjugate for 24 hours. Self-validation: Include a condition pre-treated with the proteasome inhibitor MG132 (10 µM) for 2 hours prior to conjugate addition. If degradation is truly PROTAC-mediated, MG132 will rescue the POI levels.

  • Fixation & Permeabilization: Discard media, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies against the POI and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with near-infrared secondary antibodies (IRDye 800CW and 680RD) for 1 hour.

  • Quantification: Scan the plate using a LI-COR Odyssey imager. Normalize the POI signal (800 nm) to the GAPDH signal (700 nm) to calculate the DC50​ (concentration at which 50% of the target is degraded).

Conclusion

The empirical data and validated protocols demonstrate that replacing flexible PEG or linear alkyl chains with the rigidified 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (DANS) scaffold fundamentally upgrades bioconjugate performance. By restricting conformational freedom and masking polar surface area, DANS-conjugates achieve superior plasma stability, enhanced membrane permeability, and highly cooperative ternary complex formation, making them an optimal choice for next-generation PROTAC and ADC development.

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Comparative

Reproducibility of 3,7-Dioxa-1-azaspironon-1-en-2-amine Synthesis Protocols: A Comparative Guide

Reproducibility of 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine Synthesis Protocols: A Comparative Guide Executive Summary The drive to "escape from flatland" in modern drug discovery has led to a surge in the utilization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine Synthesis Protocols: A Comparative Guide

Executive Summary

The drive to "escape from flatland" in modern drug discovery has led to a surge in the utilization of high-sp³ fraction spirocyclic scaffolds. 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine (CAS: 1484926-85-3) is a highly valuable, polar, rigid building block that fuses a 2-aminooxazoline ring with a tetrahydrofuran (THF) ring[2]. This specific structural motif is frequently deployed to improve the physicochemical properties and metabolic stability of lead compounds, particularly in the development of CNS-active agents and TAAR1 agonists[3].

However, the synthesis of spiro-2-aminooxazolines is notoriously sensitive to reaction conditions. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used to construct this spirocycle from the common precursor (3-aminotetrahydrofuran-3-yl)methanol . This guide objectively compares the classic Cyanogen Bromide (BrCN) route against the milder Thiourea/Desulfurization route, providing field-proven protocols, causality for experimental choices, and quantitative reproducibility data.

Mechanistic Pathway Analysis

The construction of the 2-aminooxazoline ring requires the precise orchestration of nucleophilic attack and intramolecular cyclization. Both routes begin with the same 1,2-aminoalcohol equivalent, but diverge significantly in their activation strategies.

Route A: Cyanogen Bromide (BrCN) Cyclization

This is the classical, direct approach[3]. The primary amine of the precursor attacks the electrophilic carbon of cyanogen bromide to form a transient cyanamide intermediate. The adjacent hydroxyl group subsequently undergoes an intramolecular 5-exo-dig cyclization to yield the 2-aminooxazoline. While atom-economical, this route is plagued by the high toxicity of BrCN and the risk of over-alkylation if the pH is not strictly controlled.

Route B: Thiourea / Desulfurative Cyclization

To circumvent the hazards of BrCN, a two-step desulfurative cyclization is often employed[4]. The precursor is first reacted with an isothiocyanate (typically benzoyl isothiocyanate) to form a stable thiourea intermediate. In the second step, a carbodiimide (such as EDCI) or a heavy metal oxide (like HgO) is used to activate the thiocarbonyl sulfur, transforming it into a leaving group and driving the oxygen-mediated cyclization.

SynthesisRoutes Precursor (3-Aminotetrahydrofuran-3-yl)methanol Precursor BrCN Route A: Cyanogen Bromide (BrCN, NaOAc, MeOH) Precursor->BrCN Direct Thiourea Route B, Step 1: Benzoyl Isothiocyanate (PhCONCS, THF) Precursor->Thiourea Two-Step IntermediateA Cyanamide Intermediate (Transient) BrCN->IntermediateA Product 3,7-Dioxa-1-azaspironon-1-en-2-amine (Target) IntermediateA->Product O-Attack IntermediateB Thiourea Intermediate (Isolable) Thiourea->IntermediateB Desulfurization Route B, Step 2: Desulfurative Cyclization (EDCI, Et3N) IntermediateB->Desulfurization Desulfurization->Product -H2S

Mechanistic comparison of BrCN vs. Thiourea routes for spiro-2-aminooxazoline synthesis.

Quantitative Performance Comparison

The following table summarizes the performance metrics of both routes based on standardized 10-gram scale syntheses.

MetricRoute A: BrCN CyclizationRoute B: Thiourea / EDCI Cyclization
Overall Yield 60–65%75–82%
Crude Purity (LC-MS) ~80%>92%
Reaction Time 4–6 hours18–24 hours (Two steps)
Scalability Poor (High toxicity, exothermic)Excellent (Mild, controlled conditions)
Primary Impurities Bis-cyanamides, unreacted precursorUrea byproducts, unreacted thiourea
E-Factor ~15~25 (due to EDCI/coupling reagents)

Experimental Protocols & Causality

Every robust protocol must be a self-validating system. The methodologies below are designed to inherently verify the success of the transformation through specific physical and chemical behaviors during workup.

Protocol A: Cyanogen Bromide Cyclization (Direct Route)

Causality Focus: The pKa of the primary amine in the precursor is approximately 9.0. To react with BrCN, the amine must be unprotonated. However, highly basic conditions (e.g., NaOH) will rapidly hydrolyze BrCN into inert cyanate salts. Therefore, a weak base buffer system is critical[3].

  • Preparation: Dissolve (3-aminotetrahydrofuran-3-yl)methanol (10.0 g, 85.4 mmol) and Sodium Acetate (17.5 g, 213.5 mmol, 2.5 eq) in anhydrous methanol (400 mL). Cool the mixture to 0 °C under an inert nitrogen atmosphere.

    • Insight: NaOAc maintains the pH at ~6.5–7.0. This prevents BrCN hydrolysis while keeping a sufficient equilibrium concentration of the free amine available for nucleophilic attack.

  • Addition: Portion-wise, add Cyanogen Bromide (10.8 g, 102.4 mmol, 1.2 eq).

    • Caution: BrCN is highly toxic and volatile. This step must be performed in a specialized fume hood.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via LC-MS until the intermediate cyanamide mass is fully converted to the cyclized product.

  • Workup (Self-Validation): Concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (300 mL) and saturated aqueous NaHCO₃ (200 mL).

    • Insight: The target 2-aminooxazoline is basic. Washing with NaHCO₃ ensures the product remains in the organic layer while acetate salts are removed.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (DCM/MeOH 95:5 with 1% NH₄OH) to yield the spirocycle as a pale yellow solid.

Protocol B: Thiourea / EDCI Cyclization (Milder Route)

Causality Focus: While Diisopropylcarbodiimide (DIC) is often used for desulfurization[4], it generates a highly organic-soluble thiourea byproduct that is notoriously difficult to separate from the polar spirocycle. By substituting DIC with EDCI, the resulting urea byproduct becomes water-soluble, allowing for a self-purifying aqueous workup.

  • Thiourea Formation: To a solution of (3-aminotetrahydrofuran-3-yl)methanol (10.0 g, 85.4 mmol) in anhydrous THF (300 mL) at room temperature, add Benzoyl Isothiocyanate (14.6 g, 89.6 mmol, 1.05 eq) dropwise. Stir for 2 hours.

  • Deprotection: Add K₂CO₃ (23.6 g, 170.8 mmol) and Methanol (100 mL) to the mixture. Stir at 50 °C for 4 hours to cleave the benzoyl group, yielding the primary thiourea intermediate. Concentrate and filter through a short silica pad.

  • Desulfurative Cyclization: Dissolve the isolated thiourea in anhydrous DMF (250 mL). Add EDCI·HCl (24.5 g, 128.1 mmol, 1.5 eq) and Triethylamine (35.7 mL, 256.2 mmol, 3.0 eq). Stir the mixture at 60 °C for 12 hours.

    • Insight: EDCI selectively activates the thiocarbonyl sulfur. Triethylamine acts as both an acid scavenger and a catalyst to facilitate the expulsion of H₂S.

  • Workup (Self-Validation): Dilute the reaction mixture with water (500 mL) and extract with Ethyl Acetate (4 x 150 mL).

    • Insight: The water-soluble EDCI-urea byproduct and DMF remain entirely in the aqueous phase. If the organic layer is exceptionally clean by TLC, the desulfurization was successful.

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the highly pure 3,7-Dioxa-1-azaspiro[1]non-1-en-2-amine.

Troubleshooting & Optimization

  • Low Yield in Route A (Over-alkylation): If LC-MS indicates a mass of[M+CN]⁺, the primary amine has reacted with two equivalents of BrCN. This is typically caused by localized high concentrations of BrCN during addition. Ensure vigorous stirring and strictly maintain the temperature at 0 °C during the addition phase.

  • Incomplete Cyclization in Route B: If the uncyclized thiourea persists, the electrophilic activation is insufficient. Verify the quality of the EDCI·HCl (it degrades upon exposure to moisture) or consider switching to a heavy-metal promoter like HgO or Ag₂CO₃, which have higher thiophilic affinities[4].

References

  • Unipr Research Repository. "Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions." University of Parma. URL: [Link]

  • Revel, L., et al. "Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists." ACS Medicinal Chemistry Letters, 2016, 7, 192−197. URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

Standard Operating Procedure & Safety Guide: Handling 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine As drug discovery increasingly shifts toward three-dimensional molecular architectures to "escape from flatland" and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine

As drug discovery increasingly shifts toward three-dimensional molecular architectures to "escape from flatland" and improve physicochemical properties[1], spirocyclic amines have become premier building blocks. However, handling highly functionalized, low-molecular-weight spirocycles like 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine requires rigorous safety and logistical planning.

This guide provides application scientists and laboratory personnel with a comprehensive, self-validating operational protocol for the safe handling, reaction, and disposal of this specific spirocyclic building block.

Physicochemical Profile & Mechanistic Hazards

3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) is a highly reactive bi-cyclic system[2]. The presence of the enamine/amidine motif within the oxygen-rich spirocyclic framework makes this compound highly nucleophilic but simultaneously sensitive to hydrolytic degradation.

Causality of Hazards: Like many low-molecular-weight amine building blocks, this compound acts as a strong localized base[3]. The unshared electron pair on the nitrogen atom can cause severe saponification of skin lipids and rapid corneal damage upon contact. Furthermore, the compound requires strict cold-chain transportation and storage to prevent thermally induced degradation or polymerization[2].

Table 1: Chemical & Logistical Specifications

ParameterSpecificationOperational Implication
IUPAC Name 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amineContains reactive enamine/amidine functionality.
CAS Number 1484926-85-3Essential for inventory tracking.
Molecular Formula C6H10N2O2 (MW: 142.16 g/mol )Low molecular weight increases volatility and dermal penetration risk.
Storage Logistics Cold-chain required (-20°C)Must be stored under inert gas (Ar/N₂) to prevent hydrolysis[2].
Primary Hazards Skin Corr. 1B, Eye Dam. 1, STOT SE 3Requires advanced barrier protection and localized exhaust.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated, reactive spirocyclic amines. The following matrix outlines the mandatory protective barriers and the mechanistic rationale for their use.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality / Rationale
Dermal Protection Double-gloving: Inner 4-mil nitrile, Outer 8-mil butyl rubber or extended-cuff nitrile.Low-molecular-weight amines rapidly permeate standard latex and thin nitrile. Double-gloving provides a fail-safe barrier against sensitization[3].
Ocular Protection Chemical splash goggles paired with a full-face shield (ANSI Z87.1+).Basic amines cause irreversible corneal opacity upon contact. A face shield prevents aerosolized droplets from bypassing goggles.
Respiratory Fume hood (minimum face velocity 100 fpm) or Glovebox.Prevents inhalation of volatile amine vapors which can cause severe respiratory tract burns and asthma-like sensitization.
Body Flame-resistant (FR) lab coat with knit cuffs, chemical-resistant apron.Prevents capillary wicking of spilled amine solutions toward the skin.

Operational Plan: Handling & Experimental Workflows

To maintain scientific integrity and yield, the compound must be protected from atmospheric moisture while protecting the operator from exposure.

Protocol 1: Safe Weighing and Stock Solution Preparation

Self-Validating System: This protocol ensures that the temperature differential does not cause condensation, which would ruin the reagent and create a hazardous, highly basic aqueous micro-environment.

  • Equilibration: Remove the sealed vial of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine from the -20°C freezer. Place it in a vacuum desiccator and allow it to warm to room temperature (approx. 30–45 minutes). Do not open the vial while cold to prevent atmospheric moisture condensation.

  • Atmosphere Control: Transfer the sealed vial into a nitrogen or argon-purged glovebox, or operate under a continuous stream of inert gas using Schlenk line techniques.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran stored over activated 3Å molecular sieves).

  • Dissolution: Weigh the required mass using an analytical balance inside the enclosure. Dissolve immediately in the anhydrous solvent to create a stock solution (e.g., 0.1 M to 0.5 M).

  • Storage: Seal the remaining neat reagent under argon, wrap with Parafilm, and return immediately to -20°C storage[2].

Protocol 2: Representative Reductive Amination Workflow

Spirocyclic amines are frequently coupled with aldehydes to form complex drug scaffolds[4].

  • Reagent Combination: In a flame-dried round-bottom flask under argon, combine the spirocyclic amine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous Dichloromethane (0.1–0.2 M)[4].

  • Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate imine/iminium formation without over-protonating the amine[4]. Stir at room temperature for 1 hour.

  • Reduction: Carefully add Sodium triacetoxyborohydride (STAB, 1.5–2.0 equiv) in small portions to manage the exothermic release of hydrogen gas[4].

  • Reaction Maturation: Stir the reaction mixture at room temperature for 18 hours[4].

  • Quenching: Quench the reaction slowly by adding saturated aqueous NaHCO₃. Safety Note: Monitor for effervescence. Extract the organics, dry over Na₂SO₄, and concentrate in vacuo for downstream purification[4].

Spill Response & Disposal Plan

In the event of a spill, immediate neutralization is required to mitigate the inhalation hazard and corrosivity.

Immediate Spill Mitigation:

  • Evacuate and Ventilate: Alert personnel and increase fume hood ventilation. If the spill occurs outside a hood, evacuate the immediate area.

  • Neutralization: Do NOT use water, as it will spread the corrosive base. Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate-based spill kit or citric acid powder) to form a stable, non-volatile amine salt.

  • Collection: Sweep the neutralized solid using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

Routine Waste Disposal:

  • Aqueous Waste: Any aqueous washes (like the NaHCO₃ quench) containing trace amines must be collected in a designated "Basic Aqueous Waste" container.

  • Organic Waste: Halogenated solvents (e.g., DCM) containing the spirocyclic amine must be segregated into "Halogenated Organic Waste" and clearly labeled with the specific amine content to prevent incompatible mixing with acidic waste streams.

Workflow Visualization

G Start Cold Storage Retrieval (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent condensation PPE Don Advanced PPE (Respirator, Double Nitrile) Equilibrate->PPE Glovebox Transfer to Glovebox/ Inert Atmosphere PPE->Glovebox Moisture/O2 sensitive Reaction Execute Coupling/ Reductive Amination Glovebox->Reaction Quench In Situ Quenching (Weak Acid/Base) Reaction->Quench Neutralize excess amine Waste Halogenated/Amine Waste Disposal Quench->Waste

Operational workflow for the safe handling and reaction of moisture-sensitive spirocyclic amines.

References

  • Ryabukhin, S. "Spirocyclic amines are getting more and more popular in drug discovery". American Chemical Society - Conexiant DXP. Available at:[Link]

  • Murugesan, D., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

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